molecular formula C24H16N2 B2730509 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole CAS No. 1247053-55-9

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole

Cat. No.: B2730509
CAS No.: 1247053-55-9
M. Wt: 332.406
InChI Key: NIYSSWKVTXONEP-UHFFFAOYSA-N
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Description

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole (CAS RN: 1247053-55-9) is a high-purity organic electronic material offered for research and development applications. This compound features an indolo[3,2-a]carbazole core structure with a phenyl substituent, resulting in a molecular formula of C 24 H 16 N 2 and a molecular weight of 332.41 g/mol . Research Applications This carbazole derivative is primarily investigated for use in advanced organic electronics. Its significant interest lies in applications as a donor material in Organic Photovoltaics (OPV) , particularly in bulk heterojunction (BHJ) solar cells . The compound's structure provides good thermal stability and favorable electronic characteristics, which researchers explore to optimize charge generation and transport efficiency in the active layer of devices . Additionally, it is used in the synthesis of Organic Light-Emitting Diode (OLED) materials . Specifications & Handling Purity: >98.0% (HPLC) Appearance: White to Light yellow powder to crystal Melting Point: 168 - 172 °C Storage: Store in a cool, dry, and dark place at room temperature, recommended in a cool and dark place below 15°C . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human use.

Properties

IUPAC Name

5-phenyl-12H-indolo[3,2-c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-21-13-7-5-11-19(21)23-22(26)15-14-18-17-10-4-6-12-20(17)25-24(18)23/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYSSWKVTXONEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)C6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247053-55-9
Record name 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole
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Foundational & Exploratory

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole: Structure, Synthesis, and Applications

Introduction: Unveiling a Promising Heterocyclic Scaffold

The indolo[3,2-a]carbazole core represents a fascinating and highly functional class of N-heterocyclic compounds. Structurally, it is a polycyclic aromatic system where two carbazole moieties are fused, creating a rigid, planar architecture ripe for chemical modification and application.[1] This scaffold has garnered significant attention in both materials science and medicinal chemistry due to the inherent electronic properties of the carbazole units and the potential for biological activity.

This guide focuses on a specific derivative, 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole . The introduction of a phenyl group at the C5-nitrogen position significantly influences the molecule's steric and electronic properties, distinguishing it from its parent compound. We will explore the core structural features, plausible synthetic routes, characteristic spectroscopic signatures, and the burgeoning applications that make this molecule a subject of interest for researchers, chemists, and drug development professionals.

Part 1: Molecular Architecture and Physicochemical Properties

The foundational identity of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole lies in its precise molecular arrangement and resulting physical characteristics.

Core Structural Details

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is a large, predominantly aromatic molecule. Its structure consists of a pentacyclic indolo[3,2-a]carbazole core with a phenyl substituent on one of the nitrogen atoms. The "dihydro" designation indicates that the nitrogen atoms at positions 5 and 12 bear hydrogen atoms, slightly breaking the full aromaticity of a theoretical, fully delocalized system. This feature is crucial for its three-dimensional conformation and reactivity.

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole.

Key Identifiers and Properties

For unambiguous identification and handling, the following identifiers and properties are critical. The data presented is a synthesis of information from chemical supplier databases and computational predictions.[2][3][4]

PropertyValueSource
Molecular Formula C₂₄H₁₆N₂[2]
Molecular Weight 332.41 g/mol [5]
CAS Number 1247053-55-9[5]
Appearance White to light yellow powder/crystal
Melting Point 168.0 to 172.0 °C[6]
Purity (Typical) >98.0% (HPLC)[5]
SMILES c1ccc(-n2c3ccccc3c3c4[nH]c5ccccc5c4ccc32)cc1[2]
InChI Key NIYSSWKVTXONEP-UHFFFAOYSA-N[2]

Part 2: Synthesis Pathway and Experimental Protocol

While multiple proprietary methods exist for the synthesis of indolocarbazole derivatives, a general and academically established approach involves the acid-catalyzed condensation of N-substituted indoles.[7] The causality behind this choice rests on the reactivity of the indole nucleus, which allows for electrophilic substitution and subsequent cyclization to form the rigid fused-ring system.

Proposed Synthetic Workflow

The synthesis of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole can be conceptually approached via the condensation of N-phenylindole with a suitable coupling partner, followed by an oxidative cyclization step. A plausible and efficient laboratory-scale synthesis is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Reactants Reactants: - N-Phenylindole - Benzil Mixing 1. Combine reactants, solvent, and catalyst in a round-bottom flask. Reactants->Mixing Solvent Solvent: Dry Toluene Solvent->Mixing Catalyst Catalyst: p-Toluenesulfonic acid (p-TSA) Catalyst->Mixing Reflux 2. Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen). Mixing->Reflux Monitoring 3. Monitor reaction progress using TLC. Reflux->Monitoring Evaporation 4. Remove toluene under reduced pressure. Monitoring->Evaporation Column 5. Purify the crude residue via silica gel column chromatography. Evaporation->Column Eluent Eluent System: Hexane/Ethyl Acetate Gradient Column->Eluent Characterization 6. Characterize the purified solid (NMR, MS, IR). Column->Characterization Product 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole Characterization->Product

Caption: Generalized workflow for the synthesis of indolocarbazole derivatives.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process controls (TLC monitoring) and terminal characterization, ensuring the integrity of the final product.

Materials:

  • N-Phenylindole (1.0 equiv)

  • Benzil (1.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.2 equiv)

  • Dry Toluene

  • Silica Gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-phenylindole and benzil.

  • Solvent and Catalyst Addition: Add dry toluene to dissolve the reactants, followed by the addition of p-TSA (20 mol%). The use of dry solvent is critical to prevent side reactions with water.

  • Reflux: Place the flask under an inert nitrogen atmosphere and heat the mixture to reflux (approx. 110°C).

  • In-Process Monitoring (Trustworthiness Pillar): Monitor the reaction's progress every 2-3 hours using Thin Layer Chromatography (TLC). A typical mobile phase would be a hexane:ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of starting materials and the appearance of a new, typically UV-active spot, indicates product formation. This step ensures the reaction is proceeding as expected before committing to the workup.

  • Workup: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel.

    • Packing: The column is packed using hexane.

    • Elution: The product is eluted using a gradient of ethyl acetate in hexane. The exact gradient is determined by preliminary TLC analysis.

  • Isolation and Characterization: Fractions containing the pure product (as identified by TLC) are combined and the solvent is evaporated. The resulting solid is dried under vacuum. The final product should be a colorless to off-white solid.[7]

  • Validation: The identity and purity of the final compound are confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Purity is quantitatively assessed by HPLC (>98%).[5]

Part 3: Spectroscopic Characterization Profile

While detailed published spectra for this specific molecule are scarce, a robust profile can be predicted based on its constituent parts: the indolo[3,2-a]carbazole core and the phenyl group. This predictive analysis is grounded in well-established principles of NMR and IR spectroscopy for carbazole and aromatic systems.[8][9]

TechniqueExpected Observations and Rationale
¹H NMR Aromatic Region (δ 7.0-8.5 ppm): A complex series of multiplets corresponding to the 15 aromatic protons on the fused core and the phenyl ring. The protons on the carbazole units are expected to be in the typical range for aromatic systems. N-H Proton (δ ~10-11 ppm): A broad singlet corresponding to the proton on the C12-nitrogen. Its downfield shift is due to the aromatic nature of the ring system and potential hydrogen bonding.
¹³C NMR Aromatic Region (δ 110-150 ppm): Multiple signals are expected for the 24 carbon atoms. Carbons attached to nitrogen will appear more downfield. The spectrum will be complex due to the large number of non-equivalent carbons.
IR Spectroscopy ~3400 cm⁻¹: A sharp to medium peak corresponding to the N-H stretching vibration of the secondary amine. 3100-3000 cm⁻¹: Weak to medium C-H stretching vibrations for the aromatic rings. 1600-1450 cm⁻¹: Strong C=C stretching vibrations characteristic of the aromatic rings.
Mass Spec (HRMS) m/z ≈ 332.1313: This corresponds to the calculated exact mass for the molecular ion [M]⁺ of C₂₄H₁₆N₂. This measurement provides definitive confirmation of the molecular formula.[3]

Part 4: Applications and Future Directions

The unique structure of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole positions it as a valuable molecule in diverse scientific fields, from materials science to pharmacology.

Materials Science: A Building Block for Organic Electronics

Carbazole-based molecules are renowned for their hole-transporting capabilities, making them fundamental components in Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure and electron-rich nature of the indolo[3,2-a]carbazole core facilitate efficient charge transport. The 5-phenyl substitution can be used to fine-tune solubility, film-forming properties, and energy levels, making it a desirable building block for novel semiconductor materials.[5]

Drug Development: A Scaffold with Therapeutic Potential

The indole and carbazole motifs are privileged structures in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[10]

  • Anti-Inflammatory Activity: Research has identified 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critical to the inflammatory pathway.[11] Its IC₅₀ value was reported as 4.1 μM, with high selectivity over the related COX-1 enzyme, suggesting potential as a lead compound for developing novel anti-inflammatory agents with a reduced side-effect profile compared to non-selective NSAIDs.[11]

  • Anticancer Research: The broader family of indolocarbazoles is known to exhibit significant antitumor activity.[12] They can function as topoisomerase inhibitors or protein kinase inhibitors, interfering with DNA replication and cell signaling pathways crucial for cancer cell proliferation.[12]

  • Aryl Hydrocarbon Receptor (AhR) Modulation: Indolocarbazole derivatives are well-known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular processes like differentiation and immune response.[13][14] Modulating AhR activity is a therapeutic strategy for various autoimmune and inflammatory diseases.

G cluster_0 Key Structural Features cluster_1 Potential Applications Compound 5-Phenyl-5,12-dihydroindolo [3,2-a]carbazole Features • Rigid, Planar Core • Electron-Rich System • Tunable Phenyl Group Compound->Features OLED Materials Science: OLEDs, Organic Semiconductors Features->OLED COX2 Drug Development: Selective COX-2 Inhibition (Anti-inflammatory) Features->COX2 Cancer Drug Development: Antitumor Scaffold (Kinase/Topoisomerase Inhibition) Features->Cancer AhR Drug Development: Aryl Hydrocarbon Receptor (AhR) Modulation Features->AhR

Caption: Relationship between structure and applications of the title compound.

Conclusion

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is more than a mere chemical entity; it is a highly versatile scaffold with demonstrated and potential value. Its rigid, electron-rich core, inherited from the parent indolocarbazole system, provides a robust foundation for applications in organic electronics. Simultaneously, its ability to selectively interact with key biological targets like COX-2 opens promising avenues in drug discovery. The continued exploration of its synthesis, derivatization, and biological evaluation will undoubtedly solidify its place as a compound of significant scientific and therapeutic interest.

References

  • Electronicalchemicals.com. 5-phenyl-5,12- dihydroindolo [3,2-a]carbazole|Electronical chemicals|Products. [Link][11]

  • ResearchGate. 5,12-Dihydroindolo[3,2-a]carbazole : A promising scaffold for the design of visible light photoinitiators of polymerization | Request PDF. [Link][1]

  • MDPI. Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. [Link][13]

  • PubChem. 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole. [Link][3]

  • Chongqing Chemdad Co., Ltd. 5-phenyl-5,12- dihydroindolo [3,2-a]carbazole. [Link][4]

  • Royal Society of Chemistry. Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. [Link]

  • ResearchGate. a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),.... [Link]

  • LillOA. 5,12-Dihydroindolo[3,2-a]carbazole : A promising scaffold for the design of visible light photoinitiators of polymerization. [Link]

  • OLED-Material. 5-phenyl-5,12- Dihydroindolo [3,2-a]carbazole 1247053-55-9 | OLED Material. [Link]

  • PubChem. 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole. [Link]

  • Drug development & registration. Indolo[2,3-a]carbazole Derivatives with Antitumor Activity and Instrumental Methods for Their Investigation (Review). [Link][12]

  • PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link][10]

  • PubMed Central. Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. [Link]

  • PubMed. Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. [Link][14]

  • The Royal Society of Chemistry. Supplementary information Design, Synthesis and Characterization of Indolo[3,2-a]carbazole-Based Small Molecular Mass Organogela. [Link][7]

  • Mol-Instincts. Carbazole | C12H9N | MD Topology | NMR | X-Ray. [Link][8]

  • Alfa Chemical. 5-phényl-5,12-dihydroindolo [3,2-a] carbazole No CAS: 1247053-55-9. [Link]

Sources

Introduction: The Structural Challenge of Indolocarbazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Indolocarbazoles

Indolocarbazoles are a prominent class of nitrogen-containing heterocyclic alkaloids, renowned for their potent biological activities.[1] Natural products like staurosporine and rebeccamycin, which feature this core scaffold, are extensively studied for their antitumor properties, primarily through the inhibition of protein kinases and DNA topoisomerases.[1][2][3] The structural complexity of these molecules—characterized by a rigid, fused aromatic system, often adorned with sugar moieties and various substituents—presents a significant challenge for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the complete structural elucidation of these molecules. Its power lies in its ability to provide a detailed atom-by-atom map of the molecular framework. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for characterizing indolocarbazoles using ¹H and ¹³C NMR, supplemented by essential 2D correlation techniques.

Part 1: Foundational 1D NMR Analysis

The first step in any structural elucidation is the acquisition and analysis of high-resolution 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These initial experiments provide critical information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of an indolocarbazole is typically characterized by distinct regions corresponding to aromatic, indole N-H, sugar, and aliphatic protons.

  • Aromatic Region (δ 7.0 - 9.5 ppm): The protons on the carbazole and indole rings resonate in this downfield region due to the deshielding effect of the aromatic ring current.[4][5] The exact chemical shift and multiplicity are highly sensitive to the substitution pattern. Protons adjacent to the electron-withdrawing imide functionality or in sterically hindered positions often appear further downfield. For example, in staurosporine, one of the aromatic protons is observed as far downfield as 9.39 ppm.[3]

  • Indole N-H Protons (δ 10.0 - 12.5 ppm): The protons of the indole nitrogen atoms are typically observed as broad singlets at very low field, provided a non-protic solvent like DMSO-d₆ is used.[6] Their downfield shift is a result of deshielding and participation in hydrogen bonding. In some rebeccamycin analogues, this signal appears around 10.62 ppm or even as low as 12.10 ppm.[7]

  • Anomeric and Sugar Protons (δ 4.0 - 6.5 ppm): For glycosylated indolocarbazoles like staurosporine, the anomeric proton (H-1') of the sugar moiety is a key diagnostic signal, often appearing as a doublet in the 6.0-6.7 ppm range.[7] The remaining sugar protons resonate in the 3.5-5.5 ppm region, often exhibiting complex overlapping multiplets.

  • Aliphatic Protons (δ 1.5 - 4.0 ppm): Protons on alkyl substituents or parts of the sugar moiety will appear in this region. For instance, the N-methyl group protons in staurosporine are readily identifiable.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Indolocarbazole Moieties

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity (Common)Notes
Indole N-H10.0 - 12.5broad singletHighly dependent on solvent and hydrogen bonding.[6]
Aromatic C-H7.0 - 9.5doublet, triplet, multipletPosition influenced by electronic effects of substituents.
Anomeric H-1'6.0 - 6.7doubletKey signal for identifying glycosylation.[7]
Sugar C-H3.5 - 5.5multipletOften complex and overlapping.
N-Methyl2.5 - 3.5singletCharacteristic sharp signal.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While less sensitive than ¹H NMR, ¹³C NMR is invaluable for determining the total number of non-equivalent carbons and identifying key functional groups.[8][9] The wide chemical shift range (0-220 ppm) ensures that signals are typically well-resolved.[9][10]

  • Carbonyl Carbons (δ 160 - 185 ppm): The imide carbonyl carbons of the succinimide ring in rebeccamycin-type structures are found in this characteristic low-field region.[11]

  • Aromatic & Heteroaromatic Carbons (δ 110 - 150 ppm): The fused ring system gives rise to a multitude of signals in this range. Quaternary carbons, which lack attached protons, are often less intense due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[8] Their definitive assignment requires 2D NMR techniques.

  • Sugar Carbons (δ 50 - 100 ppm): The anomeric carbon (C-1') is typically found around 95-100 ppm, while the other sugar carbons resonate between 50-80 ppm.

  • Aliphatic Carbons (δ 20 - 50 ppm): Signals for N-methyl and other aliphatic groups appear in the upfield region of the spectrum.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Indolocarbazole Moieties

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Imide C=O160 - 185Diagnostic for rebeccamycin-type structures.[11]
Aromatic C (Quaternary)125 - 150Often weaker signals; crucial for skeletal mapping.[8]
Aromatic CH110 - 140Positions assigned using HSQC.
Anomeric C-1'95 - 100Correlates with the anomeric proton in an HSQC spectrum.
Sugar C-H50 - 80Region can be crowded.
N-Methyl30 - 40Typically a sharp, easily identifiable signal.

Part 2: Experimental Design and Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified indolocarbazole compound into a clean, dry vial. The higher concentration is beneficial for less sensitive experiments like ¹³C and 2D NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for indolocarbazoles as its polarity ensures good solubility and its hydrogen-bond accepting nature allows for the observation of exchangeable N-H protons.[12][13] Other solvents like CDCl₃ or Methanol-d₄ can be used, but may lead to the loss or broadening of N-H signals.[14]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Vortex gently for 30-60 seconds to ensure complete dissolution. Mild sonication can be applied if necessary.

  • Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the pipette tip during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Visualization: Sample Preparation Workflow

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh 5-10 mg of Sample solvent 2. Add 0.6 mL of Deuterated Solvent (e.g., DMSO-d6) weigh->solvent Causality: Ensure sufficient concentration dissolve 3. Dissolve via Vortexing/Sonication solvent->dissolve Causality: Create homogeneous solution transfer 4. Transfer to 5 mm NMR Tube dissolve->transfer Causality: Prepare for instrument analyze 5. Place in Spectrometer for Analysis transfer->analyze

Caption: A step-by-step workflow for preparing an indolocarbazole sample for NMR analysis.

Part 3: The Power of 2D NMR for Complete Structure Elucidation

While 1D NMR provides a foundational dataset, the complex and often overlapping signals in indolocarbazole spectra necessitate the use of 2D NMR experiments for complete and unambiguous assignment.[15][16] These techniques reveal through-bond correlations between nuclei, allowing for the assembly of the molecular puzzle.[17][18]

COSY (COrrelation SpectroscopY): Identifying Spin Systems

The COSY experiment is the workhorse for identifying proton-proton (¹H-¹H) coupling networks.[16] It generates cross-peaks between protons that are coupled to each other, typically through two or three bonds.

  • Application: In an indolocarbazole, COSY is essential for:

    • Tracing the connectivity of protons within an aromatic ring, establishing their relative positions (ortho, meta).

    • Mapping the entire spin system of a sugar moiety, starting from an easily identifiable proton like the anomeric H-1' and walking through the ring to H-2', H-3', and so on.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[17][19]

  • Application: This is the primary method for assigning protonated carbon signals.

    • Every cross-peak in the HSQC spectrum represents a direct C-H bond.

    • By overlaying the ¹H spectrum on one axis and the ¹³C spectrum on the other, one can definitively assign the chemical shift of the carbon attached to an already-assigned proton.

    • Crucially, quaternary carbons do not appear in an HSQC spectrum, as they have no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Fragments

The HMBC experiment is arguably the most critical for solving the structures of complex polycyclic systems like indolocarbazoles.[16][20] It detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[19][21]

  • Application: The power of HMBC lies in its ability to:

    • Assign Quaternary Carbons: By observing correlations from known protons to a quaternary carbon, its chemical shift can be assigned. For example, a correlation from an indole N-H proton to a nearby quaternary carbon in the fused ring system provides a key linkage.

    • Connect Disparate Spin Systems: HMBC correlations can bridge molecular fragments that were identified by COSY but could not be linked. For instance, a correlation from the anomeric proton (H-1') of the sugar to a carbon atom on the indole ring definitively establishes the point of glycosylation.

    • Confirm Assignments: It provides a secondary layer of validation for assignments made through other experiments, reinforcing the trustworthiness of the final structure.

Visualization: An Integrated Strategy for Structural Elucidation

The following workflow illustrates how these experiments are used in concert to move from a set of spectra to a fully assigned chemical structure. This self-validating system ensures that the final assignment is supported by multiple, independent pieces of NMR data.

G cluster_workflow Integrated NMR Structure Elucidation Workflow start Purified Indolocarbazole nmr_acq 1. Acquire NMR Data (1H, 13C, COSY, HSQC, HMBC) start->nmr_acq h1_analysis 2. Analyze 1H & COSY - Identify proton spin systems (e.g., aromatic rings, sugar moiety) nmr_acq->h1_analysis hsqc_analysis 3. Analyze HSQC - Assign protonated carbons - Correlate 1H and 13C shifts h1_analysis->hsqc_analysis Provides H assignments structure_assembly 5. Assemble Fragments & Validate - Cross-reference all correlations - Build complete structure h1_analysis->structure_assembly hmbc_analysis 4. Analyze HMBC - Assign quaternary carbons - Connect spin systems - Confirm glycosylation site hsqc_analysis->hmbc_analysis Provides C-H assignments hsqc_analysis->structure_assembly hmbc_analysis->structure_assembly Provides key long-range connections final_structure Final Validated Structure structure_assembly->final_structure

Sources

Introduction to Indolocarbazole Alkaloids: Structural Logic, Biosynthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolocarbazoles (ICZs) represent a premier class of bisindole alkaloids derived from marine and terrestrial actinomycetes (e.g., Streptomyces staurosporeus, Lechevalieria aerocolonigenes).[1] Characterized by an indolo[2,3-a]pyrrolo[3,4-c]carbazole core, these molecules have transcended their origins as microbial metabolites to become cornerstones of modern oncology and signal transduction research.

This technical guide dissects the ICZ family, moving beyond basic descriptions to explore the structural causality of their biological function. We examine how subtle modifications to the glycosidic linkage dictate a binary switch between potent Protein Kinase (PKC/FLT3) inhibition and Topoisomerase I poisoning . Furthermore, we provide validated experimental workflows for their isolation and characterization, grounded in recent biosynthetic insights.

Part 1: Structural Classification & Chemical Logic

The biological potency of indolocarbazoles stems from their ability to mimic the adenine ring of ATP (for kinase inhibitors) or intercalate into DNA base pairs (for topoisomerase poisons). The core scaffold consists of two indole units fused to a central maleimide or lactam moiety.

The Structural Activity Relationship (SAR) "Switch"

The functional destiny of an ICZ is largely determined by the geometry of the sugar moiety relative to the planar aromatic core.

FeatureKinase Inhibitors (e.g., Staurosporine)Topoisomerase I Poisons (e.g., Rebeccamycin)
Sugar Linkage Double linkage : N-glycosidic bonds at both indole nitrogens (N-12, N-13).Single linkage : N-glycosidic bond at one indole nitrogen; often contains an imide heterocycle.
Geometry "Bowl-shaped" or rigid conformation.Planar, flat conformation.
Binding Mode Fits into the ATP-binding cleft of kinases (ATP-competitive).Intercalates between DNA base pairs; stabilizes the cleavable complex.[2]
Key Residues C-7 oxidation state is crucial (controlled by StaC vs RebC).[3]Halogenation (e.g., Cl) often enhances cytotoxicity.
Mechanistic Dualism Visualization

The following diagram illustrates the divergent mechanisms of action based on structural topology.

ICZ_Mechanism Fig 1. Mechanistic divergence of Indolocarbazoles based on glycosylation topology. Substrate Indolocarbazole Core Mod_Sugar Double N-Glycosylation (Rigid/Bowl Shape) Substrate->Mod_Sugar Staurosporine-type Mod_Planar Single N-Glycosylation (Planar/Flat) Substrate->Mod_Planar Rebeccamycin-type Target_Kinase ATP Binding Pocket (Kinase Domain) Mod_Sugar->Target_Kinase Effect_Kinase Competitive Inhibition (Apoptosis Induction) Target_Kinase->Effect_Kinase Blocks ATP Target_Topo DNA-Topoisomerase I Interface Mod_Planar->Target_Topo Effect_Topo DNA Cleavage Complex Stabilization Target_Topo->Effect_Topo Intercalation

Part 2: Biosynthetic Logic & Enzymatic Assembly

Understanding the biosynthesis of ICZs allows researchers to utilize combinatorial biosynthesis to generate "unnatural" natural products with optimized pharmacological profiles. The pathway begins with L-tryptophan and diverges based on the specific oxidative enzymes present.[4]

The Tryptophan Assembly Line
  • Dimerization: Two L-tryptophan molecules are oxidatively coupled by StaO (or RebO) and StaD (or RebD) to form chromopyrrolic acid.

  • Cyclization: The central ring closure is the critical step forming the indolocarbazole aglycone.

  • The Oxidative Divergence (The RebC/StaC Checkpoint):

    • RebC: Catalyzes the formation of the rebeccamycin aglycone (7-chloro-arcyriaflavin).

    • StaC: Directs the pathway toward staurosporine aglycone (K252c) by controlling the oxidation state at the C-7 position. This is the molecular decision point between becoming a kinase inhibitor or a DNA damaging agent.

Biosynthesis Fig 2. Biosynthetic bifurcation of Indolocarbazoles controlled by StaC/RebC enzymes. Trp 2x L-Tryptophan IPA Indole-3-pyruvic acid Trp->IPA Oxidation CPA Chromopyrrolic Acid IPA->CPA Dimerization Enz3 StaP/RebP CPA->Enz3 Aglycone_Sta Staurosporine Aglycone (K252c) Stauro Staurosporine (Kinase Inhibitor) Aglycone_Sta->Stauro Glycosylation (StaG) Aglycone_Reb Rebeccamycin Aglycone (Arcyriaflavin A) Rebec Rebeccamycin (Topo I Poison) Aglycone_Reb->Rebec Glycosylation (RebG) + Halogenation (RebH) Enz1 StaO/RebO Enz2 StaD/RebD Enz3->Aglycone_Sta StaC (Decarboxylation) Enz3->Aglycone_Reb RebC (Oxidation) Enz_StaC StaC Enz_RebC RebC Enz_Glyco StaG/RebG (Glycosyltransferases)

Part 3: Experimental Protocols

Protocol: Isolation of Staurosporine from Streptomyces

Objective: To isolate high-purity staurosporine from fermentation broth for kinase assays. Principle: Indolocarbazoles are lipophilic alkaloids. Extraction relies on partitioning into organic solvents (Ethyl Acetate) followed by silica gel chromatography.

Reagents:

  • Streptomyces staurosporeus (or sp.[1][5] Act4Zk) culture.

  • Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl3).

  • Silica Gel 60 (230-400 mesh).

Workflow:

  • Fermentation: Cultivate strain in ISP-2 or starch-based medium for 5-7 days at 28°C, 180 rpm.

  • Filtration: Separate mycelial cake from supernatant using Whatman No. 1 filter paper. Note: Staurosporine is often found in both mycelium and broth.

  • Extraction (Mycelium): Macerate mycelium in Acetone/Methanol (1:1) overnight. Filter and concentrate in vacuo.

  • Extraction (Broth): Adjust pH to 8.0 (alkaloids extract better in basic conditions). Extract with equal volume EtOAc (x3).

  • Purification:

    • Combine extracts and evaporate to dryness.

    • Redissolve in small volume CHCl3.

    • Flash Chromatography: Load onto Silica Gel column.

    • Gradient Elution: CHCl3 → CHCl3:MeOH (95:5) → CHCl3:MeOH (90:10).

    • Staurosporine typically elutes at 5-8% Methanol.

  • Validation: Confirm purity via HPLC (C18 column, Acetonitrile/Water gradient) and comparison to standard (UV

    
     292 nm).
    
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

Objective: Determine IC50 of an isolated indolocarbazole against a target kinase (e.g., PKC or FLT3). Causality: This assay measures the ability of the ICZ to displace a fluorescently labeled ATP-competitive tracer.

Workflow Diagram:

Assay_Workflow Fig 3. Fluorescence Polarization Kinase Assay Workflow. Step1 1. Preparation Detail1 Dissolve ICZ in DMSO (Stock 10 mM) Dilute to 4x Assay Conc. Step1->Detail1 Step2 2. Incubation Detail2 Mix: Kinase + Peptide Substrate + ICZ + ATP-Tracer Buffer: 20mM HEPES, MgCl2 Step2->Detail2 Step3 3. Detection Detail4 Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm) Step3->Detail4 Detail1->Step2 Detail3 Incubate 60 min @ RT (Dark conditions) Detail2->Detail3 Detail3->Step3 Result Calculate IC50 (Non-linear regression) Detail4->Result

Part 4: Therapeutic Evolution & Future Outlook

The clinical trajectory of indolocarbazoles illustrates the "bench-to-bedside" refinement of natural products.

  • 1st Generation (Staurosporine): Too toxic due to "pan-kinase" inhibition. Lacked selectivity.

  • 2nd Generation (Midostaurin/PKC412): N-benzoyl derivative of staurosporine.[6] Improved pharmacokinetic profile and selectivity for FLT3/PKC. Approved for FLT3-mutated AML.[6]

  • 3rd Generation (Lestaurtinib): Structurally related to K252a; targets JAK2/FLT3.

Future Directions: Current research focuses on Antibody-Drug Conjugates (ADCs) using highly potent ICZ derivatives as payloads to overcome systemic toxicity. Additionally, "unnatural" bisindoles generated via combinatorial biosynthesis (mixing Reb and Sta genes) are being screened for activity against drug-resistant kinase mutations (e.g., T315I in BCR-ABL).

References

  • Sánchez, C., et al. "The biosynthetic gene cluster for the antitumor rebeccamycin from Lechevalieria aerocolonigenes." Chemistry & Biology, 2002.[7] Link

  • Omura, S., et al. "Staurosporine, a potentially important gift from a microorganism." Journal of Antibiotics, 1995. Link

  • Karaman, M.W., et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 2008. Link

  • Stone, R.M., et al. "Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation." New England Journal of Medicine, 2017. Link

  • Bailly, C. "Intercalation into DNA is not required for inhibition of topoisomerase I by indolocarbazole antitumor agents." Cancer Research, 1999. Link

  • Chambers, G.E., et al. "The synthesis of biologically active indolocarbazole natural products." Natural Product Reports, 2021.[1][8] Link

Sources

Methodological & Application

Functionalization of the 5,12-dihydroindolo[3,2-a]carbazole Scaffold: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 5,12-dihydroindolo[3,2-a]carbazole core, a planar, electron-rich heterocyclic system, has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its rigid structure and extended π-conjugation impart unique photophysical and electronic properties, making it a privileged scaffold for the development of novel therapeutics, organic light-emitting diodes (OLEDs), and photoinitiators.[2][4][5] This guide provides a detailed overview of key functionalization strategies for the 5,12-dihydroindolo[3,2-a]carbazole scaffold, complete with mechanistic insights and step-by-step protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of Functionalization

The biological activity and material properties of indolo[3,2-a]carbazole derivatives are intrinsically linked to the nature and position of substituents on the core structure. Strategic functionalization allows for the fine-tuning of solubility, electronic properties, and intermolecular interactions, thereby optimizing performance for specific applications. For instance, the introduction of long alkyl chains can enhance solubility and improve film morphology in organic electronics.[5] Similarly, the incorporation of specific pharmacophores can direct the molecule to biological targets with high affinity and selectivity.[3][6]

Key Functionalization Strategies

The electron-rich nature of the indolo[3,2-a]carbazole scaffold makes it amenable to a variety of electrophilic aromatic substitution reactions. Furthermore, the introduction of leaving groups, such as halogens, opens the door to a vast array of transition-metal-catalyzed cross-coupling reactions, enabling the installation of diverse functionalities.

Halogenation: Gateway to Versatile Cross-Coupling

Halogenated indolo[3,2-a]carbazoles are pivotal intermediates in the synthesis of complex derivatives. Bromination, in particular, is a common strategy to introduce a versatile handle for subsequent palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[7]

Protocol: Regioselective Bromination of 5,11-dialkyl-6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles

This protocol is adapted from the work of Van Snick and Dehaen, which describes a high-yielding route to 2,8-dibrominated indolo[3,2-b]carbazoles, a close isomer of the [3,2-a] scaffold. The principles are readily adaptable.[7]

Reaction Scheme:

G Indolocarbazole 5,11-Dihexyl-6,12-diphenyl- 5,11-dihydroindolo[3,2-b]carbazole Product 2,8-Dibromo-5,11-dihexyl-6,12-diphenyl- 5,11-dihydroindolo[3,2-b]carbazole Indolocarbazole->Product NBS, DMF, rt NBS N-Bromosuccinimide (NBS) DMF DMF G Indolocarbazole 5,11-Dialkyl-6,12-diaryl- 5,11-dihydroindolo[3,2-b]carbazole Product 2,8-Dinitro-5,11-dialkyl-6,12-diaryl- 5,11-dihydroindolo[3,2-b]carbazole Indolocarbazole->Product HNO3, Ac2O AcetylNitrate Acetyl Nitrate (in situ) CH2Cl2 CH2Cl2, -20 °C G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Combine 2,8-dibromo-indolocarbazole, boronic acid, palladium catalyst, and base in a solvent. Heat Heat the mixture under an inert atmosphere. Start->Heat Workup Perform aqueous workup and extraction. Heat->Workup Purify Purify by column chromatography. Workup->Purify

Sources

Application Notes & Protocols: 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole as a High-Performance Hole-Transporting Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hole-Transporting Materials

In the realm of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) is critically dependent on the efficient movement of charge carriers. The Hole-Transporting Layer (HTL) is a cornerstone of this architecture, responsible for accepting positive charge carriers (holes) from the anode or the active layer and transporting them to the emissive or recombination zone. An ideal Hole-Transporting Material (HTM) must possess a specific set of characteristics: appropriate energy levels for efficient charge injection/extraction, high hole mobility for rapid transport, and robust thermal and morphological stability to ensure long device lifetimes.[1][2][3]

Carbazole-based derivatives have emerged as a prominent class of HTMs due to their inherent properties, including high thermal stability, excellent hole-transport capability, and electron-rich nature.[4] The indolo[3,2-a]carbazole scaffold, a fused aromatic system, provides a rigid and planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole, the subject of this guide, leverages this robust core. Its molecular structure is engineered to enhance charge transport and contribute positively to the optoelectronic properties of OLED and PSC devices, making it a material of significant interest for researchers and device engineers.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and professionals, detailing the properties, characterization, and application protocols for 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole as a state-of-the-art HTM.

Material Properties & Specifications

A thorough understanding of a material's fundamental properties is a prerequisite for its successful integration into a device. 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is a white to light yellow crystalline powder.[6][7] Purity is paramount; for optoelectronic applications, a purity of ≥98%, and often as high as 99%, as determined by High-Performance Liquid Chromatography (HPLC), is required to minimize charge trapping and ensure consistent device performance.[6][8]

Below is a summary of the key physical and chemical properties of this material.

PropertyValueSignificance in Application
CAS Number 1247053-55-9Unique chemical identifier.
Molecular Formula C₂₄H₁₆N₂Defines the elemental composition.
Molecular Weight 332.40 g/mol Important for solution preparation.
Appearance White to Light Yellow Powder/CrystalInitial quality check.[7]
Purity (HPLC) >98.0%Critical for high device efficiency and longevity.[6]
Melting Point 168.0 to 172.0 °CIndicator of purity and thermal stability.[7]
Predicted Boiling Point 598.8 ± 32.0 °CSuggests high thermal stability, suitable for vacuum deposition.[7]
Storage Conditions Room temperature, inert atmosphere, keep in dark placeEnsures chemical stability and prevents degradation.[7]

Essential Characterization Protocols

Before device fabrication, it is imperative to validate the material's properties. This not only confirms the quality of the supplied material but also provides the necessary parameters for device modeling and design.

Workflow for Material Validation

The following workflow ensures that the HTM meets the required specifications for high-performance devices.

cluster_0 Material Validation Workflow A Procure Material (≥98% Purity) B Purity Verification (HPLC) A->B Confirm Purity C Thermal Analysis (TGA / DSC) B->C Assess Stability D Optical Properties (UV-Vis & PL Spectroscopy) C->D Determine Eg_opt E Electrochemical Analysis (Cyclic Voltammetry) D->E Determine HOMO/LUMO F Proceed to Device Fabrication E->F Validated Material

A logical workflow for validating the HTM before use.
Thermal Stability Analysis: TGA and DSC

Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability of the HTM.[9] TGA measures weight loss as a function of temperature, identifying the decomposition temperature (Td), which is critical for processes like thermal evaporation and for assessing the long-term operational stability of the final device.[10] DSC measures the heat flow associated with thermal transitions, identifying the glass transition temperature (Tg) and melting point (Tm).[10][11] A high Tg is desirable as it indicates the material will remain in a stable, amorphous glassy state under device operating temperatures, preventing crystallization that can lead to device failure.

Protocol:

  • Sample Preparation: Place 3-5 mg of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole into a clean aluminum or platinum TGA/DSC pan.

  • TGA Measurement:

    • Place the pan in the TGA instrument.

    • Purge with a nitrogen atmosphere (flow rate ~50 mL/min).

    • Heat the sample from room temperature to 600 °C at a ramp rate of 10 °C/min.

    • Record the weight loss versus temperature. The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.

  • DSC Measurement:

    • Place the pan in the DSC instrument.

    • Heat the sample to a temperature approximately 20 °C above its melting point (e.g., to 200 °C) at 10 °C/min to erase thermal history.

    • Cool the sample rapidly to below its expected Tg (e.g., -20 °C).

    • Heat the sample again at 10 °C/min to 200 °C. The step-change in the heat flow curve indicates the Tg.

Optical Properties: UV-Vis and Photoluminescence Spectroscopy

Causality: UV-Visible (UV-Vis) absorption spectroscopy is used to determine the optical bandgap (Eg) of the material.[12] For an HTM, it is crucial that the material does not absorb light in the visible region where the OLED emits or the solar cell absorbs.[3] The onset of the absorption edge in the UV-Vis spectrum can be used to calculate the Eg. Photoluminescence (PL) spectroscopy measures the emission properties, which should ideally be minimal and outside the operating wavelengths of the device to prevent optical interference.

Protocol:

  • Solution Preparation: Prepare a dilute solution of the material (~10⁻⁵ M) in a suitable solvent like dichloromethane (DCM) or toluene.

  • Thin Film Preparation: Alternatively, create a thin film by spin-coating a more concentrated solution (e.g., 10 mg/mL) onto a quartz substrate.

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum from 250 nm to 800 nm for both the solution and the thin film.

    • Calculate the optical bandgap using the formula: Eg (eV) = 1240 / λ_onset (nm), where λ_onset is the wavelength at the absorption edge.

  • PL Measurement:

    • Excite the sample at a wavelength corresponding to a major absorption peak (e.g., λ_max).

    • Record the emission spectrum.

Electrochemical Properties: Cyclic Voltammetry (CV)

Causality: CV is a powerful technique to determine the frontier molecular orbital energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[13] The HOMO level is particularly critical for an HTM, as it must be well-aligned with the anode's work function or the perovskite's valence band to ensure efficient hole injection/extraction with a minimal energy barrier.[14]

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13]

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent like acetonitrile or DCM.

  • Analyte and Calibration: Dissolve a small amount of the HTM (~1 mM) in the electrolyte solution. Add ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard for calibration.

  • Measurement:

    • Purge the solution with argon or nitrogen for 15-20 minutes to remove oxygen.

    • Scan the potential anodically to measure the oxidation potential.

    • Record the cyclic voltammogram.

  • Calculation:

    • Determine the onset oxidation potential (E_ox) from the voltammogram.

    • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1] eV. (Note: The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level).

    • The LUMO can be estimated by: LUMO = HOMO + Eg (optical).

Application Protocol I: Fabrication of a Solution-Processed OLED

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole can be readily incorporated into a multilayer OLED via solution processing (e.g., spin-coating), which is a cost-effective fabrication method.[15][16]

OLED Device Architecture

A typical bottom-emitting OLED structure is shown below. The HTL, our material of interest, is deposited directly onto the transparent anode.

cluster_0 OLED Device Stack Cathode Cathode (e.g., Al) ETL Electron-Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) EML->ETL HTL Hole-Transport Layer (HTL) 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole HTL->EML Anode Anode (e.g., PEDOT:PSS) Anode->HTL Substrate Transparent Substrate (e.g., ITO Glass) Substrate->Anode

Layered architecture of a solution-processed OLED.
Step-by-Step Fabrication Protocol

Note: All solution preparation and spin-coating steps should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Substrate Cleaning:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex™), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function and wettability of the ITO surface.

  • Anode/Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate (e.g., 4000 rpm for 40s).

    • Anneal the substrate on a hotplate at 120 °C for 15 minutes in the glovebox. This layer smooths the anode and facilitates hole injection.

  • Hole-Transport Layer (HTL) Deposition:

    • Prepare a solution of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.

    • Spin-coat the HTL solution onto the PEDOT:PSS layer (e.g., 2000 rpm for 40s).

    • Anneal at 90 °C for 10 minutes to remove residual solvent. The thickness should be optimized (typically 20-40 nm).

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material (e.g., a polymer emitter like F8BT or a host doped with a phosphorescent emitter) in a solvent that does not dissolve the underlying HTL. Orthogonal solvents are key to preventing layer mixing in solution-processed multilayer devices.[17]

    • Spin-coat the EML solution and anneal according to the material supplier's recommendation.

  • Electron-Transport Layer (ETL) & Cathode Deposition:

    • If using a solution-processed ETL, repeat the spin-coating process with an appropriate material and orthogonal solvent.

    • Transfer the substrates to a thermal evaporator.

    • Deposit the cathode by evaporating a low work function metal (e.g., LiF at 1 nm followed by Al at 100 nm) through a shadow mask at a high vacuum (<10⁻⁶ Torr).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Application Protocol II: Fabrication of a Perovskite Solar Cell (n-i-p)

In PSCs, the HTM plays the crucial role of extracting holes from the perovskite absorber layer and transporting them to the metal contact, while simultaneously blocking electrons.[1][2]

PSC Device Architecture and Energy Levels

The energy level alignment between the perovskite's valence band and the HTM's HOMO level is critical for efficient hole extraction. The HOMO of indolo[3,2-a]carbazole derivatives is generally well-matched with common perovskite materials.[14][18]

cluster_0 PSC Energy Level Diagram (n-i-p) a TCO (FTO/ITO) b ETL (e.g., TiO₂/SnO₂) c Perovskite Absorber d HTL (5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole) e Metal Contact (Au/Ag) l_a Conduction Band l_b Valence Band a_cb a_vb b_cb b_cb->a_cb b_vb c_cb c_cb->b_cb Electron Extraction c_vb d_homo HOMO c_vb->d_homo Hole Extraction d_lumo LUMO e_wf Work Function d_homo->e_wf

Energy level alignment enabling charge separation in a PSC.
Step-by-Step Fabrication Protocol
  • Substrate and ETL Preparation:

    • Clean FTO-coated glass substrates using the same procedure as for OLEDs.

    • Deposit an electron-transport layer (ETL), such as a compact TiO₂ layer followed by a mesoporous TiO₂ layer, or a SnO₂ layer, according to established literature protocols.

  • Perovskite Layer Deposition:

    • This step is highly sensitive and various recipes exist. A common one-step method is described here.[19][20]

    • Prepare the perovskite precursor solution (e.g., MAPbI₃ or mixed-cation formulations) in a solvent mixture like DMF/DMSO.

    • Inside a glovebox, spin-coat the perovskite solution onto the ETL-coated substrate in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[19]

    • Immediately transfer the substrate to a hotplate and anneal (e.g., 100 °C for 30-60 minutes).

  • Hole-Transport Layer (HTL) Deposition:

    • Prepare the HTL solution: Dissolve 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole (e.g., 70-80 mg) in 1 mL of chlorobenzene.

    • Often, additives are used to improve conductivity and performance. Common additives include 4-tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). The optimal formulation must be determined experimentally.

    • Once the perovskite film has cooled to room temperature, spin-coat the HTL solution (e.g., 4000 rpm for 30s).

  • Metal Contact Deposition:

    • Transfer the completed stack to a thermal evaporator.

    • Deposit the back contact by evaporating a metal with a suitable work function, typically gold (Au) or silver (Ag), to a thickness of 80-100 nm.

  • Device Characterization:

    • Measure the current-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

    • Extract key performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Conclusion

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole stands as a promising hole-transporting material for advanced optoelectronic applications. Its carbazole-based core provides the requisite electronic properties and thermal stability for high-performance devices. By following the detailed characterization and fabrication protocols outlined in this guide, researchers can effectively validate this material and successfully integrate it into both OLEDs and perovskite solar cells. The key to achieving optimal performance lies in meticulous material purification, precise control over layer thicknesses, and careful optimization of energy level alignment within the device stack.

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  • Indolo[3,2,1-jk]carbazole Derivatives-Sensitized Solar Cells: Effect of π-Bridges on the Performance of Cells | Request PDF.
  • Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
  • OLED Fabrication | How to make an OLED Device. Ossila.
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).
  • Supplier Spotlight: 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole for OLED Innov
  • Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • What is UV-Vis Spectroscopy?
  • Fabrication Techniques of Perovskite Solar Cells. Encyclopedia.pub.
  • STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing.
  • Characterization of Electronic Materials Using Thermal Analysis. PE Polska.

Sources

Application Note: Indolocarbazole-Based Hole Transport Materials for High-Stability Perovskite Solar Cells

[1][2][3][4]

Executive Summary & Strategic Context

The commercial viability of Perovskite Solar Cells (PSCs) is currently bottlenecked by the instability of the Hole Transport Material (HTM).[1][2] The industry standard, Spiro-OMeTAD , relies on hygroscopic dopants (Li-TFSI, tBP) to achieve necessary mobility, which accelerates device degradation by absorbing moisture and migrating ions into the perovskite layer.

Indolocarbazoles (ICZs) , specifically indolo[3,2-b]carbazole derivatives, have emerged as a superior alternative. Originally investigated in pharmaceutical contexts for kinase inhibition, this fused heterocyclic scaffold offers a planar, nitrogen-rich structure that facilitates strong

high intrinsic hole mobility (

to

cm

V

s

)

This guide details the protocol for synthesizing and depositing dopant-free ICZ layers to achieve PSCs with efficiencies competitive with Spiro-OMeTAD (>20%) but with significantly enhanced environmental stability (T80 > 1000 hours).

Mechanistic Foundation

The superiority of ICZs lies in their molecular packing. Unlike the "spiro" (twisted) structure of Spiro-OMeTAD which prevents efficient stacking, the planar ICZ core promotes organized self-assembly.

Key Advantages:
  • Dopant-Free Mobility: High intrinsic conductivity eliminates the need for lithium salts.

  • Hydrophobicity: The non-polar nature of alkyl-substituted ICZs forms a moisture barrier, protecting the underlying perovskite.

  • Tunable HOMO Levels: Chemical substitution (e.g., bromine or methoxy groups) allows precise alignment with the perovskite valence band (approx. -5.4 eV) to minimize voltage loss.

Visualization: Charge Extraction Pathway

The following diagram illustrates the charge transfer mechanism and the structural advantage of ICZ over Spiro-OMeTAD.

ICZ_Mechanismcluster_HTMHole Transport Layer (HTL)PerovskitePerovskite Layer(Light Absorber)Excitone-/h+ PairGenerationPerovskite->ExcitonPhotonPhoton (hv)Photon->PerovskiteAbsorptionICZ_MolIndolocarbazole (ICZ)Planar ScaffoldExciton->ICZ_MolHole Transfer(HOMO Alignment)PackingOrdered π-π Stacking(Self-Assembly)ICZ_Mol->PackingFilm FormationHole_MobilityHigh Hole Mobility(>10^-3 cm2/Vs)Packing->Hole_MobilityCharge TransportElectrodeAu/Ag Anode(Collection)Hole_Mobility->ElectrodeExtractionSpiroContrast: Spiro-OMeTAD(Amorphous/Doped)Spiro->Hole_MobilityRequires Li-TFSI(Causes Instability)

Figure 1: Charge extraction dynamics in ICZ-based PSCs. Note the direct pathway enabled by ordered stacking, contrasted with the dopant-dependency of Spiro-OMeTAD.

Experimental Protocol: Fabrication of ICZ-Based PSCs

Architecture: n-i-p (FTO / c-TiO2 / m-TiO2 / Perovskite / ICZ-HTM / Au) Standard Molecule: 5,11-dihydroindolo[3,2-b]carbazole derivative (e.g., C12-Carbazole or 2PICz ).

Phase 1: Solution Preparation
  • Solvent: Anhydrous Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).

  • Concentration: 10–15 mg/mL.

  • Doping: None (Primary Protocol).

    • Note: If slight p-doping is required for specific band alignment, add 0.5 mol% FK209, but avoid Li-TFSI to maintain stability.

Step-by-Step:

  • Weigh 15 mg of the ICZ derivative powder in a nitrogen-filled glovebox (

    
     ppm, 
    
    
    ppm).
  • Add 1 mL of Anhydrous Chlorobenzene.

  • Stir at 60°C for 1 hour to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE filter before use.

Phase 2: Device Fabrication Workflow

Fabrication_WorkflowSubstrate1. Substrate PrepFTO Etching & CleaningETL2. Electron Transport LayerTiO2/SnO2 Spin Coating(Anneal 500°C)Substrate->ETLPerovskite3. Perovskite Deposition(MAPbI3 or FAPbI3)Antisolvent MethodETL->PerovskiteHTM_Dep4. ICZ HTM DepositionDynamic Spin Coating(Chlorobenzene)Perovskite->HTM_Dep  Transfer to Glovebox  Anneal5. Solvent Annealing(Optional: 70°C, 10 min)HTM_Dep->AnnealMetal6. Counter ElectrodeAu Evaporation (80nm)Anneal->Metal  High Vacuum (<10^-6 Torr)  

Figure 2: Step-by-step fabrication lifecycle for n-i-p perovskite solar cells utilizing Indolocarbazole HTMs.

Phase 3: Deposition Parameters (Critical)
  • Substrate: Perovskite-coated substrate (annealed and cooled to room temperature).

  • Spin Coating:

    • Dispense 50 µL of ICZ solution dynamically (while substrate rotates slowly at 500 rpm) or statically (cover surface, wait 5s).

    • Ramp: 2000 rpm/s.

    • Final Speed: 3000–4000 rpm for 30 seconds.

    • Target Thickness: 60–80 nm.

  • Post-Treatment:

    • Unlike Spiro-OMeTAD (which requires O2 exposure for doping), ICZ films should be kept in

      
      .
      
    • Optional annealing at 70°C for 10 mins can improve film morphology, but excessive heat may crystallize the underlying perovskite interface excessively.

Characterization & Validation

To validate the efficacy of the ICZ layer, perform the following assays comparing against a Spiro-OMeTAD control.

A. Steady-State Photoluminescence (PL) Quenching
  • Objective: Verify hole extraction efficiency.

  • Method: Excite the Perovskite/HTM stack at 480 nm.

  • Success Metric: Significant reduction in PL intensity compared to pristine perovskite. ICZ should show quenching efficiency >90%, comparable to Spiro.

B. Space Charge Limited Current (SCLC)
  • Objective: Measure intrinsic hole mobility.

  • Device Structure: ITO / PEDOT:PSS / ICZ / Au (Hole-only device).

  • Analysis: Fit the J-V curve to the Mott-Gurney law.

    • Target:

      
      .
      
C. Stability Testing (The "Gold Standard")
  • Protocol: Unencapsulated devices, stored in ambient air (40% Relative Humidity).

  • Metric: Measure PCE every 24 hours.

  • Target: ICZ devices should retain >80% of initial efficiency (T80) after 500–1000 hours. Spiro devices typically fail (T80 < 200 hours) under these conditions.

Performance Comparison Data

The following table summarizes typical performance metrics derived from high-efficiency protocols (e.g., C12-Carbazole vs. Spiro-OMeTAD).

MetricSpiro-OMeTAD (Doped)Indolocarbazole (Dopant-Free)Causality
PCE (%) 20.5 – 22.0%19.5 – 21.0%ICZ matches Spiro efficiency due to better interface contact despite lower bulk conductivity.
Voc (V) 1.10 V1.12 – 1.15 VHigher Voc in ICZ due to reduced non-radiative recombination at the interface.
Hole Mobility

(Undoped) /

(Doped)

to

(Undoped)
Planar

stacking allows ICZ to function without ionic dopants.
Water Contact Angle ~70°>95°Alkyl chains on ICZ create a hydrophobic shield, preventing moisture ingress.
T80 Stability (Air) < 200 Hours> 1000 HoursAbsence of hygroscopic Li-TFSI prevents film hydration and degradation.

References

  • Boosting the power conversion efficiency of perovskite solar cells to 17.7% with an indolo[3,2-b]carbazole dopant-free hole transporting material. Journal of Materials Chemistry A.

  • Indolo[3,2-b]carbazole-Based Self-Assembled Monolayer Enables High-Performance Inverted Perovskite Solar Cells with Over 25.5% Efficiency. CCS Chemistry.

  • Bromine-Substituted Indolo[3,2-b]carbazole-Based Small Organic Molecules as Dopant-Free Hole-Transporting Layers. Energy & Fuels.

  • Indolocarbazole based small molecules: an efficient hole transporting material for perovskite solar cells. RSC Advances.

  • Ion-modulated radical doping of spiro-OMeTAD for more efficient and stable perovskite solar cells. Science. (Cited for Spiro-OMeTAD stability baseline comparison).

Photopolymerization of acrylates using carbazole-based initiators

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole: Structure, Synthesis, and Applications

Introduction: Unveiling a Promising Heterocyclic Scaffold

The indolo[3,2-a]carbazole core represents a fascinating and highly functional class of N-heterocyclic compounds. Structurally, it is a polycyclic aromatic system where two carbazole moieties are fused, creating a rigid, planar architecture ripe for chemical modification and application.[1] This scaffold has garnered significant attention in both materials science and medicinal chemistry due to the inherent electronic properties of the carbazole units and the potential for biological activity.

This guide focuses on a specific derivative, 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole . The introduction of a phenyl group at the C5-nitrogen position significantly influences the molecule's steric and electronic properties, distinguishing it from its parent compound. We will explore the core structural features, plausible synthetic routes, characteristic spectroscopic signatures, and the burgeoning applications that make this molecule a subject of interest for researchers, chemists, and drug development professionals.

Part 1: Molecular Architecture and Physicochemical Properties

The foundational identity of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole lies in its precise molecular arrangement and resulting physical characteristics.

Core Structural Details

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is a large, predominantly aromatic molecule. Its structure consists of a pentacyclic indolo[3,2-a]carbazole core with a phenyl substituent on one of the nitrogen atoms. The "dihydro" designation indicates that the nitrogen atoms at positions 5 and 12 bear hydrogen atoms, slightly breaking the full aromaticity of a theoretical, fully delocalized system. This feature is crucial for its three-dimensional conformation and reactivity.

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole.

Key Identifiers and Properties

For unambiguous identification and handling, the following identifiers and properties are critical. The data presented is a synthesis of information from chemical supplier databases and computational predictions.[2][3][4]

PropertyValueSource
Molecular Formula C₂₄H₁₆N₂[2]
Molecular Weight 332.41 g/mol
CAS Number 1247053-55-9
Appearance White to light yellow powder/crystal[5]
Melting Point 168.0 to 172.0 °C
Purity (Typical) >98.0% (HPLC)
SMILES c1ccc(-n2c3ccccc3c3c4[nH]c5ccccc5c4ccc32)cc1[2]
InChI Key NIYSSWKVTXONEP-UHFFFAOYSA-N[2]

Part 2: Synthesis Pathway and Experimental Protocol

While multiple proprietary methods exist for the synthesis of indolocarbazole derivatives, a general and academically established approach involves the acid-catalyzed condensation of N-substituted indoles.[6] The causality behind this choice rests on the reactivity of the indole nucleus, which allows for electrophilic substitution and subsequent cyclization to form the rigid fused-ring system.

Proposed Synthetic Workflow

The synthesis of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole can be conceptually approached via the condensation of N-phenylindole with a suitable coupling partner, followed by an oxidative cyclization step. A plausible and efficient laboratory-scale synthesis is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Reactants Reactants: - N-Phenylindole - Benzil Mixing 1. Combine reactants, solvent, and catalyst in a round-bottom flask. Reactants->Mixing Solvent Solvent: Dry Toluene Solvent->Mixing Catalyst Catalyst: p-Toluenesulfonic acid (p-TSA) Catalyst->Mixing Reflux 2. Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen). Mixing->Reflux Monitoring 3. Monitor reaction progress using TLC. Reflux->Monitoring Evaporation 4. Remove toluene under reduced pressure. Monitoring->Evaporation Column 5. Purify the crude residue via silica gel column chromatography. Evaporation->Column Eluent Eluent System: Hexane/Ethyl Acetate Gradient Column->Eluent Characterization 6. Characterize the purified solid (NMR, MS, IR). Column->Characterization Product 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole Characterization->Product

Caption: Generalized workflow for the synthesis of indolocarbazole derivatives.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process controls (TLC monitoring) and terminal characterization, ensuring the integrity of the final product.

Materials:

  • N-Phenylindole (1.0 equiv)

  • Benzil (1.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.2 equiv)

  • Dry Toluene

  • Silica Gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-phenylindole and benzil.

  • Solvent and Catalyst Addition: Add dry toluene to dissolve the reactants, followed by the addition of p-TSA (20 mol%). The use of dry solvent is critical to prevent side reactions with water.

  • Reflux: Place the flask under an inert nitrogen atmosphere and heat the mixture to reflux (approx. 110°C).

  • In-Process Monitoring (Trustworthiness Pillar): Monitor the reaction's progress every 2-3 hours using Thin Layer Chromatography (TLC). A typical mobile phase would be a hexane:ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of starting materials and the appearance of a new, typically UV-active spot, indicates product formation. This step ensures the reaction is proceeding as expected before committing to the workup.

  • Workup: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel.

    • Packing: The column is packed using hexane.

    • Elution: The product is eluted using a gradient of ethyl acetate in hexane. The exact gradient is determined by preliminary TLC analysis.

  • Isolation and Characterization: Fractions containing the pure product (as identified by TLC) are combined and the solvent is evaporated. The resulting solid is dried under vacuum. The final product should be a colorless to off-white solid.[6]

  • Validation: The identity and purity of the final compound are confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Purity is quantitatively assessed by HPLC (>98%).

Part 3: Spectroscopic Characterization Profile

While detailed published spectra for this specific molecule are scarce, a robust profile can be predicted based on its constituent parts: the indolo[3,2-a]carbazole core and the phenyl group. This predictive analysis is grounded in well-established principles of NMR and IR spectroscopy for carbazole and aromatic systems.[7][8]

TechniqueExpected Observations and Rationale
¹H NMR Aromatic Region (δ 7.0-8.5 ppm): A complex series of multiplets corresponding to the 15 aromatic protons on the fused core and the phenyl ring. The protons on the carbazole units are expected to be in the typical range for aromatic systems. N-H Proton (δ ~10-11 ppm): A broad singlet corresponding to the proton on the C12-nitrogen. Its downfield shift is due to the aromatic nature of the ring system and potential hydrogen bonding.
¹³C NMR Aromatic Region (δ 110-150 ppm): Multiple signals are expected for the 24 carbon atoms. Carbons attached to nitrogen will appear more downfield. The spectrum will be complex due to the large number of non-equivalent carbons.
IR Spectroscopy ~3400 cm⁻¹: A sharp to medium peak corresponding to the N-H stretching vibration of the secondary amine. 3100-3000 cm⁻¹: Weak to medium C-H stretching vibrations for the aromatic rings. 1600-1450 cm⁻¹: Strong C=C stretching vibrations characteristic of the aromatic rings.
Mass Spec (HRMS) m/z ≈ 332.1313: This corresponds to the calculated exact mass for the molecular ion [M]⁺ of C₂₄H₁₆N₂. This measurement provides definitive confirmation of the molecular formula.[3]

Part 4: Applications and Future Directions

The unique structure of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole positions it as a valuable molecule in diverse scientific fields, from materials science to pharmacology.

Materials Science: A Building Block for Organic Electronics

Carbazole-based molecules are renowned for their hole-transporting capabilities, making them fundamental components in Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure and electron-rich nature of the indolo[3,2-a]carbazole core facilitate efficient charge transport. The 5-phenyl substitution can be used to fine-tune solubility, film-forming properties, and energy levels, making it a desirable building block for novel semiconductor materials.

Drug Development: A Scaffold with Therapeutic Potential

The indole and carbazole motifs are privileged structures in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[9]

  • Anti-Inflammatory Activity: Research has identified 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critical to the inflammatory pathway.[10] Its IC₅₀ value was reported as 4.1 μM, with high selectivity over the related COX-1 enzyme, suggesting potential as a lead compound for developing novel anti-inflammatory agents with a reduced side-effect profile compared to non-selective NSAIDs.[10]

  • Anticancer Research: The broader family of indolocarbazoles is known to exhibit significant antitumor activity.[11] They can function as topoisomerase inhibitors or protein kinase inhibitors, interfering with DNA replication and cell signaling pathways crucial for cancer cell proliferation.[11]

  • Aryl Hydrocarbon Receptor (AhR) Modulation: Indolocarbazole derivatives are well-known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular processes like differentiation and immune response.[12][13] Modulating AhR activity is a therapeutic strategy for various autoimmune and inflammatory diseases.

G cluster_0 Key Structural Features cluster_1 Potential Applications Compound 5-Phenyl-5,12-dihydroindolo [3,2-a]carbazole Features • Rigid, Planar Core • Electron-Rich System • Tunable Phenyl Group Compound->Features OLED Materials Science: OLEDs, Organic Semiconductors Features->OLED COX2 Drug Development: Selective COX-2 Inhibition (Anti-inflammatory) Features->COX2 Cancer Drug Development: Antitumor Scaffold (Kinase/Topoisomerase Inhibition) Features->Cancer AhR Drug Development: Aryl Hydrocarbon Receptor (AhR) Modulation Features->AhR

Caption: Relationship between structure and applications of the title compound.

Conclusion

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is more than a mere chemical entity; it is a highly versatile scaffold with demonstrated and potential value. Its rigid, electron-rich core, inherited from the parent indolocarbazole system, provides a robust foundation for applications in organic electronics. Simultaneously, its ability to selectively interact with key biological targets like COX-2 opens promising avenues in drug discovery. The continued exploration of its synthesis, derivatization, and biological evaluation will undoubtedly solidify its place as a compound of significant scientific and therapeutic interest.

References

  • Electronicalchemicals.com. 5-phenyl-5,12- dihydroindolo [3,2-a]carbazole|Electronical chemicals|Products. [Link][10]

  • ResearchGate. 5,12-Dihydroindolo[3,2-a]carbazole : A promising scaffold for the design of visible light photoinitiators of polymerization | Request PDF. [Link][1]

  • MDPI. Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. [Link][12]

  • PubChem. 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole. [Link][3]

  • Chongqing Chemdad Co., Ltd. 5-phenyl-5,12- dihydroindolo [3,2-a]carbazole. [Link][4]

  • Royal Society of Chemistry. Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. [Link]

  • ResearchGate. a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),.... [Link]

  • LillOA. 5,12-Dihydroindolo[3,2-a]carbazole : A promising scaffold for the design of visible light photoinitiators of polymerization. [Link]

  • OLED-Material. 5-phenyl-5,12- Dihydroindolo [3,2-a]carbazole 1247053-55-9 | OLED Material. [Link]

  • PubChem. 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole. [Link]

  • Drug development & registration. Indolo[2,3-a]carbazole Derivatives with Antitumor Activity and Instrumental Methods for Their Investigation (Review). [Link][11]

  • PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link][9]

  • PubMed Central. Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. [Link]

  • PubMed. Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. [Link][13]

  • The Royal Society of Chemistry. Supplementary information Design, Synthesis and Characterization of Indolo[3,2-a]carbazole-Based Small Molecular Mass Organogela. [Link][6]

  • Mol-Instincts. Carbazole | C12H9N | MD Topology | NMR | X-Ray. [Link][7]

  • Alfa Chemical. 5-phényl-5,12-dihydroindolo [3,2-a] carbazole No CAS: 1247053-55-9. [Link]

Sources

Deuterium-labeled 5,12-dihydroindolo[3,2-a]carbazole for tracer studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Deuterium-Labeled 5,12-Dihydroindolo[3,2-a]carbazole in DMPK and Bioanalysis

Executive Summary & Scientific Rationale

The scaffold 5,12-dihydroindolo[3,2-a]carbazole (distinct from its [3,2-b] isomer, the AhR ligand FICZ) represents a critical pharmacophore in modern drug development, particularly in kinase inhibition and organic bio-electronics. The introduction of deuterium (


H) into this scaffold serves two primary functions in "tracer" studies:
  • Quantitative Bioanalysis (Internal Standard): As a stable isotope-labeled (SIL) internal standard, deuterated 5,12-dihydroindolo[3,2-a]carbazole (d-ICZ) compensates for ionization suppression/enhancement in LC-MS/MS. Its co-elution with the analyte ensures that matrix effects impact both equally, providing the highest quantitative accuracy.

  • Metabolic Stability & Soft-Spot Identification: Replacing specific Hydrogen atoms with Deuterium exploits the Kinetic Isotope Effect (KIE) .[1] Since the C-D bond is 6–10x stronger than the C-H bond, metabolic rates at deuterated sites decrease significantly. This allows researchers to identify metabolic "hotspots" (e.g., CYP450 oxidation sites) by comparing the clearance of the deuterated vs. non-deuterated forms.

This guide details the protocols for utilizing d-ICZ in LC-MS/MS Bioanalysis and Microsomal Metabolic Stability assays.

Chemical Properties & Handling

PropertySpecificationNotes
Compound 5,12-dihydroindolo[3,2-a]carbazoleCore scaffold
Formula

(Unlabeled)
MW: ~256.3 g/mol
LogP ~5.2 (High Lipophilicity)Critical: Requires organic solvents for solubilization.
Solubility DMSO, Acetonitrile, Ethyl AcetatePoor water solubility. Avoid aqueous stocks.
Stability Light SensitiveStore in amber vials at -20°C or -80°C.
Ionization ESI+ / APCI+Nitrogen protonation (

).

Experimental Workflow: Quantitative Bioanalysis

The following diagram illustrates the validated workflow for extracting and quantifying the analyte using the deuterated tracer as an Internal Standard (IS).

BioanalysisWorkflow Sample Biological Matrix (Plasma/Tissue) Spike Spike IS (d-ICZ) Sample->Spike 50 µL Extract Protein Precipitation (ACN/MeOH) Spike->Extract + 200 µL Organic Centrifuge Centrifugation (4000g, 10 min) Extract->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Injection Data Quantification (Area Ratio) LCMS->Data

Figure 1: Standardized workflow for LC-MS/MS bioanalysis using Deuterated-ICZ as an Internal Standard.

Protocol A: LC-MS/MS Method Development

Objective: Establish a robust quantification method for 5,12-dihydroindolo[3,2-a]carbazole in plasma using the deuterated analog (d-ICZ) to normalize data.

Mass Spectrometry Parameters (Optimization)
  • Source: Electrospray Ionization (ESI) or APCI in Positive Mode.

    • Note: Indolocarbazoles are highly conjugated; APCI often yields better sensitivity if ESI suffers from matrix suppression.

  • MRM Transitions (Example):

    • Analyte (Unlabeled):

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Tracer (d-ICZ, e.g., d8):

      
       (Shift corresponds to D-labeling).
      
  • Tune Method: Infuse 1 µg/mL solution at 10 µL/min. Optimize Declustering Potential (DP) and Collision Energy (CE) for the specific isomer.

Chromatographic Conditions
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm).

    • Why Biphenyl? It offers superior selectivity for aromatic and heterocyclic compounds like carbazoles compared to standard C18 via

      
       interactions.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 3.5 min: 95% B (Elution of highly lipophilic ICZ)

    • 4.5 min: 95% B

    • 4.6 min: 10% B (Re-equilibration)

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 10 µL of d-ICZ Working Solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile .

    • Tip: For tissue homogenates, use Ethyl Acetate Liquid-Liquid Extraction (LLE) to remove lipids that cause ion suppression.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

Protocol B: Metabolic Stability (Kinetic Isotope Effect)

Objective: Use the deuterated tracer to determine if metabolism is driven by C-H bond breakage (primary isotope effect) or to track metabolite formation.

Microsomal Incubation Setup
  • System: Liver Microsomes (Human/Rat/Mouse) + NADPH Regenerating System.

  • Substrates:

    • Group A: Unlabeled 5,12-dihydroindolo[3,2-a]carbazole (1 µM).

    • Group B: Deuterated d-ICZ (1 µM).

Procedure
  • Pre-incubate microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.

  • Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quench: Immediately add to 200 µL ice-cold ACN containing an alternative IS (e.g., Warfarin or a structurally distinct carbazole).

  • Analyze via LC-MS/MS.

Data Analysis (Calculation)

Calculate the Intrinsic Clearance (


)  for both forms.


  • Interpretation:

    • If

      
      : No Kinetic Isotope Effect. Metabolism is likely not occurring at the deuterated sites, or C-H bond breaking is not rate-limiting.
      
    • If

      
      : Significant KIE . The deuterated sites are the primary metabolic soft spots.[1] This confirms the metabolic pathway.
      

KIE_Logic Substrate Incubate Substrate (Unlabeled vs Deuterated) Measure Measure Clearance (CLint) via LC-MS/MS Substrate->Measure Compare Calculate Ratio CL(H) / CL(D) Measure->Compare Result1 Ratio ≈ 1 No Isotope Effect (Metabolism elsewhere) Compare->Result1 Equal rates Result2 Ratio > 2 Primary Isotope Effect (C-H bond is rate-limiting) Compare->Result2 D-form slower

Figure 2: Logic flow for determining Kinetic Isotope Effects using deuterated tracers.

Troubleshooting & Best Practices

  • Isomeric Interference:

    • Risk: The [3,2-a] isomer may co-exist with the [3,2-b] isomer (FICZ) in biological samples.

    • Solution: Ensure your LC gradient separates these isomers. Use a Biphenyl column, which separates structural isomers based on planarity more effectively than C18.

  • Deuterium Exchange:

    • Risk: Deuterium on heteroatoms (N-D) exchanges rapidly with water.

    • Solution: Ensure the deuterium label is on the Carbon skeleton (C-D), typically the aromatic rings, not the Nitrogen.

  • Carryover:

    • Risk: Lipophilic carbazoles stick to injector needles.

    • Solution: Use a strong needle wash (Isopropanol:Acetonitrile:Acetone:Water).

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions. Methods in Enzymology. Link

  • Sharma, R., et al. (2012).[3] Deuterium Isotope Effects on Drug Pharmacokinetics.[1][3][4][5] Drug Metabolism and Disposition. Link

  • PubChem. (2025).[6] 5,12-Dihydroindolo[3,2-a]carbazole Compound Summary. Link

  • MedChemExpress. (2024). 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 Product Information. Link

Sources

Advanced Spectroscopic Characterization of Indolocarbazoles: From Structural Elucidation to Bio-interaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Indolocarbazoles (ICZs) represent a premier class of bisindole alkaloids, exemplified by Staurosporine (a potent, broad-spectrum kinase inhibitor) and Rebeccamycin (a DNA topoisomerase I poison). Their fused planar tetracyclic or pentacyclic scaffolds enable high-affinity intercalation into DNA and precise ATP-competitive binding in kinase pockets.

However, the spectroscopic characterization of ICZs is non-trivial due to:

  • Aggregation: Their planar hydrophobic cores drive

    
    -
    
    
    
    stacking in aqueous media, distorting Beer-Lambert linearity.
  • Solvatochromism: The charge-transfer nature of the excited state renders fluorescence highly sensitive to solvent polarity.

  • Induced Chirality: While the aglycone core is often achiral, binding to DNA or proteins induces optical activity detectable by Circular Dichroism (CD).

This guide provides a validated protocol for the complete spectroscopic profiling of ICZs, moving from purity assessment to functional binding studies.

Phase I: Sample Preparation & Solubility (The Foundation)

Critical Insight: The most common failure mode in ICZ spectroscopy is not impurity, but aggregation . Indolocarbazoles are hydrophobic. In pure water, they form non-emissive aggregates that scatter light and quench fluorescence.

Protocol A: Preparation of Stock Solutions
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) for primary stock solutions. Avoid Methanol or Ethanol for long-term storage as glycosidic bonds in derivatives can be labile in protic solvents over time.

  • Concentration: Prepare a master stock at 10 mM .

  • Storage: Aliquot into amber glass vials (protect from light) and store at -20°C.

Protocol B: Quality Control via UV-Vis (Aggregation Check)

Before running expensive bio-assays, validate the monomeric state.

  • Dilute stock to 10 µM in three solvents: (a) 100% DMSO, (b) 50% DMSO/Water, (c) 1% DMSO/Water (Buffer).

  • Scan from 250 nm to 500 nm .

  • Pass Criteria: The spectral shape (peak ratios) must remain constant. If the peak at

    
     broadens or a new red-shifted shoulder appears in the 1% DMSO sample, aggregation is occurring. Add a surfactant (e.g., 0.01% Tween-20) or increase organic co-solvent.
    

Phase II: Electronic Spectroscopy (UV-Vis & Fluorescence)

The electronic transitions of ICZs are dominated by


 transitions. The fluorescence quantum yield is a sensitive reporter of the local environment (e.g., binding to a hydrophobic kinase pocket).
Data Summary: Characteristic Spectral Features
Compound ClassKey UV Absorbance Peaks (

)
Emission Max (

)
Key Feature
Staurosporine 292, 335, 356, 372 nm~378, 396 nm (Ex: 296 nm)Sharp vibronic structure indicating rigid planar core.
Rebeccamycin 290, 315 (sh), 360, 390 nm~420 nmBroader peaks due to chlorination and imide functionality.
K252a 290, 330, 345, 360 nm~380 nmSimilar to Staurosporine but often less solvatochromic.
Protocol C: Solvatochromic Shift Assay (Dipole Moment Estimation)

This assay determines if your novel ICZ derivative acts as an intramolecular charge transfer (ICT) probe.

  • Preparation: Prepare 5 µM solutions of the ICZ in: Toluene (Non-polar), Dichloromethane (Polar aprotic), Methanol (Polar protic), and DMSO.

  • Excitation: Excite at the lowest energy absorption maximum (typically ~370 nm for Staurosporine analogs).

  • Analysis: Record emission spectra.

    • Observation: A Red-shift (bathochromic) in polar solvents indicates a larger dipole moment in the excited state (

      
      ).
      
    • Application: Derivatives showing high solvatochromism are excellent candidates for "turn-on" probes in kinase binding assays.

Phase III: Structural Validation (NMR Spectroscopy)

Expertise Note: The indole NH protons are the "anchor" signals. In


, these can be broad or invisible due to exchange.
Protocol D: NMR Acquisition Parameters
  • Solvent of Choice: DMSO-d6 is mandatory for full characterization. It disrupts intermolecular H-bonding, sharpening the amide and indole NH signals.

  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Key Signals to Monitor:

    • Indole NH: typically

      
       10.0 – 12.0 ppm (Singlet or doublet if coupled to sugar).
      
    • Glycosidic Anomeric Proton:

      
       6.0 – 7.0 ppm (Critical for stereochemistry).
      
    • Aromatic Region:

      
       7.0 – 9.5 ppm (Look for symmetry; Staurosporine is asymmetric, Rebeccamycin aglycone is symmetric).
      

Phase IV: Functional Characterization (Circular Dichroism & DNA Binding)

This is the most critical step for validating mechanism of action (Intercalation vs. Groove Binding).

Mechanistic Logic

Achiral planar ICZs (like the aglycone) are CD silent. When they intercalate into chiral DNA (B-form helix), they acquire an Induced CD (ICD) signal.

  • Intercalation: typically induces a weak Negative ICD band at the ligand absorption band (

    
    300-400 nm) if the transition moment is polarized along the long axis of the base pairs.
    
  • Groove Binding: typically induces a strong Positive ICD band.

Protocol E: DNA Binding Titration via CD

Reagents: Calf Thymus DNA (ctDNA) or specific oligomers. Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4. (Avoid high salt initially).

  • Baseline: Record CD spectrum of 20 µM ICZ in buffer (should be near zero if achiral, or have intrinsic signal if glycosylated).

  • Titration: Add ctDNA stepwise (ratios of [DNA]/[Ligand] = 0, 0.5, 1.0, 2.0, 5.0, 10.0).

  • Correction: Subtract the CD spectrum of DNA alone at each concentration.

  • Result: Plot

    
     (mdeg) vs. DNA concentration at the ICZ's 
    
    
    
    (e.g., 370 nm).

Visualization of Workflows

Diagram 1: Integrated Characterization Workflow

This flowchart illustrates the decision-making process for characterizing a new Indolocarbazole derivative.

ICZ_Workflow Start Synthesized/Isolated Indolocarbazole (ICZ) Solubility Solubility Check (DMSO vs Buffer) Start->Solubility UV_Vis UV-Vis Spectroscopy (Aggregation Check) Solubility->UV_Vis Aggregated Broad Peaks? (Aggregation) UV_Vis->Aggregated NMR 1H/13C NMR (DMSO-d6) Structure Symmetric? NMR->Structure BioAssay Functional Assay (Kinase vs DNA) Aggregated->UV_Vis Add Tween-20 or Dilute Aggregated->NMR Monomeric Structure->BioAssay Valid Structure

Caption: Step-wise workflow ensuring sample integrity (monomeric state) before structural and functional validation.

Diagram 2: DNA Interaction Logic (CD Spectroscopy)

This diagram explains how to interpret CD data to determine binding modes.

DNA_Binding_Logic Input ICZ + DNA Complex (CD Spectrum) LigandBand Analyze Ligand Band (300-400 nm) Input->LigandBand SignalType Induced CD Signal? LigandBand->SignalType Intercalation Negative ICD (-) Intercalation (Perpendicular to Helix) SignalType->Intercalation Negative Band Groove Positive ICD (+) Groove Binding (Parallel to Helix) SignalType->Groove Positive Band NoBind No ICD Signal No Binding or Surface Stacking SignalType->NoBind No Change

Caption: Decision tree for interpreting Induced Circular Dichroism (ICD) signals in DNA-Indolocarbazole complexes.

References

  • Staurosporine Spectral Properties & Kinase Assays

    • Title: Staurosporine-based binding assay for testing the affinity of compounds to protein kinases.[1]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Circular Dichroism Protocols for DNA Binding

    • Title: Circular dichroism to determine binding mode and affinity of ligand-DNA interactions.[2][3]

    • Source: N
    • URL:[Link]

  • Rebeccamycin Biosynthesis & Structure

    • Title: Structural studies of rebeccamycin, staurosporine, and violacein biosynthetic enzymes.
    • Source: MIT / DSpace.
    • URL:[Link]

  • Solvatochromism of Indole Derivatives

    • Title: Solvatochromic study of excited state dipole moments of some biologically active indoles.[4]

    • Source: Spectrochimica Acta (via NIH PubMed).
    • URL:[Link]

  • NMR Solvent Selection

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[5]

    • Source: American Chemical Society (ACS) - Organometallics.
    • URL:[Link]

Sources

Advanced Protocol: Indolocarbazole-Based Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The transition from Ruthenium-based sensitizers (e.g., N719) to metal-free organic dyes is driven by the need for lower costs, higher molar extinction coefficients, and tunable optoelectronic properties. Indolocarbazoles (ICZs) , specifically the indolo[3,2-b]carbazole isomer, have emerged as a premier donor class in the Donor-π-Acceptor (D-π-A) architecture.

Why Indolocarbazoles?

  • Rigid Planarity: The fused pentacyclic ring system minimizes conformational disorder, enhancing π-conjugation and charge delocalization.

  • Hole Mobility: Originating from their use as hole-transport materials (HTMs) in OLEDs, ICZs exhibit superior hole-hopping rates compared to standard triphenylamine donors.

  • Tunability: The N-positions allow for alkyl chain functionalization (to suppress aggregation), while the 2,8-positions are ideal for extending π-bridges.

This guide provides a validated protocol for fabricating DSSCs using ICZ-based dyes, addressing the specific challenges of organic sensitizers: aggregation-induced quenching and voltage loss due to recombination .

Molecular Architecture & Mechanism

To maximize efficiency, the ICZ sensitizer must be engineered to direct electron flow from the donor to the TiO₂ surface.

The D-π-A Design Principle
  • Donor (D): Indolo[3,2-b]carbazole (Electron rich, hole stabilizing).

  • π-Bridge: Thiophene or Benzothiadiazole (Controls bandgap and absorption spectrum).

  • Acceptor (A): Cyanoacrylic acid (Anchors to TiO₂ and promotes electron injection).

Visualization: Energy Level Alignment

The following diagram illustrates the critical energy alignment required for successful electron injection and dye regeneration.

EnergyDiagram cluster_0 Photoanode cluster_1 Indolocarbazole Dye cluster_2 Electrolyte TiO2_CB TiO2 CB (-4.0 eV) LUMO LUMO (-2.8 to -3.0 eV) LUMO->TiO2_CB Injection (fs) Redox I-/I3- Redox (-4.8 eV) HOMO HOMO (-5.4 eV) HOMO->LUMO Excitation (hν) Redox->HOMO Regeneration (ns)

Figure 1: Energy level diagram showing the cascade of electron transfer. The LUMO of the ICZ dye must be more negative (higher energy) than the TiO₂ Conduction Band (CB) for injection, while the HOMO must be more positive (lower energy) than the electrolyte redox potential for regeneration.

Application Note: Device Fabrication Protocol

Critical Warning: Unlike Ruthenium dyes, planar ICZ dyes have a strong tendency to form π-π stacked aggregates on the TiO₂ surface, which acts as recombination centers. Co-adsorbents are mandatory.

Materials Checklist
  • Conductive Glass: FTO (Fluorine-doped Tin Oxide), 7-15 Ω/sq.

  • Semiconductor: TiO₂ paste (20 nm transparent layer + 400 nm scattering layer).

  • Sensitizer: Indolo[3,2-b]carbazole derivative (e.g., ICZ-Th-CAA).

  • Co-adsorbent: Chenodeoxycholic acid (CDCA).[1][2][3][4]

  • Electrolyte: Iodine/Triiodide (I⁻/I₃⁻) in Acetonitrile/Valeronitrile.

  • Counter Electrode: Platinum paste or sputter-coated Pt.

Step-by-Step Fabrication Workflow
Step 1: Photoanode Preparation
  • Etching: Laser-scribe or chemically etch (Zn powder + HCl) the FTO glass to isolate the active area.

  • Cleaning: Sonicate sequentially in detergent water, deionized water, acetone, and ethanol (15 min each).

  • Blocking Layer: Treat FTO with 40 mM TiCl₄ (aq) at 70°C for 30 min to suppress dark current. Rinse with water and ethanol.[3]

  • Deposition: Screen print transparent TiO₂ paste (thickness ~10-12 µm).

  • Sintering: Programmed ramp:

    • 325°C (5 min) → 375°C (5 min) → 450°C (15 min) → 500°C (15 min).

  • Post-Treatment: Repeat TiCl₄ treatment, then re-sinter at 500°C for 30 min.

Step 2: Dye Solution & Staining (The Critical Step)
  • Solvent System: Use a mixture of Acetonitrile : tert-Butanol (1:1 v/v) . Pure ethanol often leads to poor solubility for rigid ICZ molecules.

  • Dye Concentration: Prepare a 0.3 mM solution of the ICZ dye.

  • Co-adsorbent Addition: Add Chenodeoxycholic acid (CDCA) at a concentration of 10 mM to 20 mM .

    • Note: A molar ratio of roughly 1:50 (Dye:CDCA) is often required for planar organic dyes to disrupt aggregates effectively [4].

  • Staining: Immerse the warm (80°C) TiO₂ electrodes into the dye solution. Incubate for 16–24 hours in the dark at room temperature.

Step 3: Assembly
  • Rinsing: Remove electrode, rinse with Acetonitrile to remove unadsorbed dye. Dry with N₂ stream.

  • Sealing: Sandwich the Photoanode and Pt-Counter Electrode using a thermoplastic spacer (Surlyn, 25 µm). Hot press at 110°C for 15s.

  • Electrolyte Injection: Vacuum back-fill the cell with the electrolyte through a pre-drilled hole in the counter electrode.

  • Final Seal: Seal the hole with a Surlyn coverslip and glass.

Characterization & Data Analysis

Expected Performance Metrics

When comparing ICZ dyes to the standard N719, expect higher extinction coefficients but potentially lower Open-Circuit Voltage (


) unless aggregation is strictly controlled.
ParameterN719 (Reference)ICZ (No CDCA)ICZ (With 20mM CDCA)

(mA/cm²)
14.0 - 16.08.5 - 10.012.5 - 14.5

(mV)
750 - 800600 - 650720 - 760
Fill Factor (FF) 0.70 - 0.750.55 - 0.600.68 - 0.72
PCE (%) 7.5 - 9.0%3.0 - 4.5%6.0 - 7.5%

Table 1: Comparative performance metrics. Note the significant recovery of


 and 

upon adding CDCA, which prevents intermolecular quenching.
Electrochemical Impedance Spectroscopy (EIS)

Use EIS to diagnose recombination kinetics.

  • Nyquist Plot: Look for the middle-frequency semicircle (1 Hz - 1 kHz).

  • Interpretation: A larger radius indicates higher charge transfer resistance (

    
    ) at the TiO₂/Electrolyte interface, implying reduced recombination .
    
  • ICZ Specifics: If the radius shrinks compared to N719, the ICZ dye may be aggregating or attracting I₃⁻ ions to the surface. Increase CDCA concentration or add alkyl chains to the dye structure.

Troubleshooting & Optimization Workflow

Optimization Start Fabricate Device (Standard Protocol) Test Measure J-V Curve Start->Test Decision Is Efficiency < 5%? Test->Decision Issue1 Low Jsc? Decision->Issue1 Yes Issue2 Low Voc? Decision->Issue2 Yes Issue3 Low FF? Decision->Issue3 Yes Action1 Increase Dye Loading Time OR Check TiO2 Transparency Issue1->Action1 Action1->Start Iterate Action2 Increase CDCA (10mM -> 20mM) OR Add tBP to Electrolyte Issue2->Action2 Action2->Start Iterate Action3 Check Series Resistance (Contact/Sintering) Issue3->Action3 Action3->Start Iterate

Figure 2: Troubleshooting logic tree for ICZ-based DSSCs. The most common failure mode for this class of dyes is Low


 due to aggregation.

References

  • Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview. Source: Materials Advances (RSC), 2021. Context: Comprehensive review of indole/carbazole derivatives and their structural advantages.

  • Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole. Source: PMC / Molecules, 2012. Context: specific data on D6-D8 dyes and the impact of alkylation on efficiency (5.41%).[4]

  • Indolo[3,2,1-jk]carbazole Derivatives-Sensitized Solar Cells: Effect of π-Bridges. Source: The Journal of Physical Chemistry C, 2014. Context: Detailed study on how thiophene vs. benzene bridges affect the electron injection efficiency.

  • Co-Adsorbents: A Key Component in Efficient and Robust Dye-Sensitized Solar Cells. Source: ResearchGate / ChemistrySelect, 2025. Context: Validates the protocol requirement for high CDCA concentrations (up to 20mM) to maximize performance.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pd-Catalyzed Twofold Oxidative Cyclization for Indolocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of indolocarbazoles via Palladium-catalyzed twofold oxidative cyclization. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful C-H activation strategy. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.

Section 1: The Catalytic Cycle - A Mechanistic Overview

The Palladium-catalyzed twofold oxidative cyclization is an elegant and atom-economical method for constructing the polycyclic core of indolocarbazoles from precursors like dianilino derivatives.[1][2] The reaction proceeds through a sequence of C-H bond activation, intramolecular C-C bond formation, and catalyst regeneration. Understanding this mechanism is crucial for effective troubleshooting.

The generally accepted catalytic cycle involves a Pd(II) active species. The key steps are:

  • C-H Activation/Palladation: The Pd(II) catalyst coordinates to the aniline moiety and activates a C-H bond on the aromatic ring, forming a palladacycle intermediate. This step is often the rate-determining step and can be facilitated by a directing group or the inherent electronics of the substrate.[3]

  • First Cyclization (Reductive Elimination): The palladacycle undergoes an intramolecular C-C bond-forming reductive elimination to form the first five-membered ring, generating a Pd(0) species.

  • Catalyst Reoxidation: The resulting Pd(0) is reoxidized back to the active Pd(II) state by a terminal oxidant (e.g., O₂, Cu(II), etc.). This step is critical for achieving a catalytic turnover.[4]

  • Second C-H Activation and Cyclization: The process repeats on the second aniline moiety to form the final indolocarbazole skeleton.

Catalytic_Cycle cluster_main Pd(II) Catalytic Cycle Pd_II_Start Pd(II)X₂ Palladacycle1 First Palladacycle Pd_II_Start->Palladacycle1 First C-H Activation (-HX) Palladacycle2 Second Palladacycle Pd_II_Start->Palladacycle2 Second C-H Activation (-HX) Substrate Dianilino Precursor Substrate->Pd_II_Start Coordination Mono_Cyclized Mono-Cyclized Intermediate + Pd(0) Palladacycle1->Mono_Cyclized Reductive Elimination Mono_Cyclized->Pd_II_Start Reoxidation Oxidant_In Oxidant (e.g., O₂) Product Indolocarbazole Product + Pd(0) Palladacycle2->Product Reductive Elimination Product->Pd_II_Start Reoxidation

Caption: Proposed catalytic cycle for the twofold oxidative cyclization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting palladium catalyst and loading?

A: Palladium(II) acetate, Pd(OAc)₂, is the most commonly used and effective catalyst for this transformation.[5] It is generally more soluble and effective than chloride or trifluoroacetate salts in the typical acidic reaction media.[6] A catalyst loading of 5-10 mol% is a standard starting point for optimization.[5][7] Lower loadings can be attempted once the reaction is optimized but may lead to longer reaction times or incomplete conversion.

Q2: Why are acidic solvents like pivalic acid (PivOH) or acetic acid (AcOH) used?

A: Acidic solvents serve multiple crucial roles. They can act as a proton shuttle to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism. Furthermore, they help maintain the palladium in its active +2 oxidation state and prevent the aggregation of Pd(0) into inactive palladium black, which can occur if the reoxidation step is slow.[7] In optimization studies, PivOH was found to be a superior solvent compared to AcOH or trifluoroacetic acid (TFA) for the synthesis of certain indolo[3,2-a]carbazoles.[5]

Q3: What is the role of the oxidant and which one should I use?

A: The oxidant is essential for regenerating the active Pd(II) catalyst from the Pd(0) species formed after each C-C bond-forming reductive elimination step.[4] For many protocols, molecular oxygen (O₂) from the air is a sufficient and highly atom-economical terminal oxidant.[5] The reaction is often run under an air atmosphere. If catalyst decomposition or slow re-oxidation is suspected, other oxidants like Cu(OAc)₂ or benzoquinone (BQ) can be screened, although these add complexity to the workup.

Q4: How do I select the appropriate base?

A: The choice of base can be critical. While the acidic solvent can mediate protonolysis, an additional base is sometimes required to neutralize the acid produced during C-H activation (HX). For the cyclization of methyl 2,4-dianilinobenzoates, sodium tert-butoxide (NaOt-Bu) was shown to give better yields than other bases or running the reaction without a base.[5] However, the base must be chosen carefully, as a very strong base could potentially interfere with the substrate or catalyst. If your substrate is sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ could be explored.[8]

Q5: What are the typical reaction temperatures and durations?

A: These reactions are typically run at elevated temperatures, often in the range of 100-120 °C, to overcome the activation energy of the C-H functionalization steps.[5] Reaction times are substrate-dependent and can be long, frequently ranging from 24 to 72 hours.[9] It is crucial to monitor the reaction by a suitable technique (TLC, LC-MS) to determine the optimal endpoint and avoid potential product degradation.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the twofold oxidative cyclization.

Problem 1: Low or No Conversion of Starting Material
  • Potential Cause 1: Inactive Catalyst. The Pd(OAc)₂ may be old or degraded.

    • Solution: Use a freshly opened bottle of high-purity Pd(OAc)₂. Ensure it has been stored properly under inert gas.

  • Potential Cause 2: Insufficient Temperature. The activation barrier for C-H activation is not being overcome.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Ensure the reaction vessel is fully submerged in the heating bath for consistent temperature transfer.

  • Potential Cause 3: Presence of Inhibitors. Water or other impurities in the solvent or on the glassware can inhibit the catalytic cycle.

    • Solution: Use anhydrous, high-purity solvents. Ensure all glassware is rigorously dried in an oven before use. Assembling the reaction under an inert atmosphere (like Argon or Nitrogen) before introducing air can help minimize moisture contamination.[5]

Problem 2: Accumulation of the Monocyclized Intermediate
  • Potential Cause 1: Steric Hindrance. The second C-H activation/cyclization is sterically more demanding than the first.

    • Solution: Increase the reaction time and/or temperature to provide more energy for the second cyclization. Increasing the catalyst loading (e.g., from 10 mol% to 15 mol%) might also be beneficial.

  • Potential Cause 2: Deactivation of the Catalyst. The catalyst may be losing activity over the long reaction time before the second cyclization can occur efficiently.

    • Solution: Ensure the reaction is well-stirred and that the oxidant (air) has sufficient access to the reaction mixture. In some cases, slow, portion-wise addition of the catalyst over the course of the reaction can maintain a higher concentration of the active species.

Problem 3: Significant Catalyst Decomposition (Formation of Palladium Black)
  • Potential Cause: Reoxidation of Pd(0) is Slower than Reductive Elimination. This leads to an accumulation of Pd(0), which aggregates into inactive palladium black.[7]

    • Solution 1: Improve Oxygen Access. Ensure vigorous stirring and that the reaction flask is not sealed, but rather open to the air (e.g., via a reflux condenser). You can also bubble a gentle stream of air through the reaction mixture.

    • Solution 2: Add a Co-oxidant. If air is insufficient, adding a co-oxidant like Cu(OAc)₂ (1-2 equivalents) can facilitate a more rapid reoxidation of Pd(0).

    • Solution 3: Add a Ligand. In some Pd-catalyzed C-H activations, additives like DMSO or pyridine-based ligands can stabilize the catalytic species and prevent aggregation.[7][10] However, this must be carefully optimized as ligands can also inhibit the reaction.

Problem 4: Reaction is Not Reproducible
  • Potential Cause 1: Variable Reagent Quality. Purity of the substrate, catalyst, or solvent can vary between batches.

    • Solution: Purify the substrate meticulously before use. Always use high-purity, anhydrous solvents and a reliable source of palladium catalyst.

  • Potential Cause 2: Inconsistent Reaction Setup. Minor variations in atmospheric conditions (humidity), stirring rate, or heating can affect the outcome of sensitive catalytic reactions.

    • Solution: Standardize the entire experimental procedure. Use an inert gas manifold for setup, consistent glassware, a digital hotplate/stirrer with a temperature probe, and ensure the reaction is always open to the same atmospheric conditions.

Troubleshooting_Workflow Start Low Yield / Poor Performance Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Pd_Black Significant Pd Black? Check_Conversion->Check_Pd_Black Yes No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Mono_Cyclized Monocyclized Product is Major Check_Pd_Black->Mono_Cyclized No Sol_Pd_Black Action: - Improve Air/O₂ Access - Add Co-Oxidant (e.g., Cu(OAc)₂) - Screen Ligand/Additive (e.g., DMSO) Check_Pd_Black->Sol_Pd_Black Yes Sol_No_Conversion Action: - Increase Temperature - Check Catalyst Activity - Use Anhydrous Solvents No_Conversion->Sol_No_Conversion Sol_Mono_Cyclized Action: - Increase Reaction Time/Temp - Increase Catalyst Loading Mono_Cyclized->Sol_Mono_Cyclized

Caption: A decision tree for troubleshooting common reaction issues.

Section 4: Data Summary & Standard Protocol
Table 1: Example Optimization of Reaction Conditions

This table summarizes optimization data for the cyclization of methyl 2,4-dianilinobenzoate, adapted from Yang et al.[5]

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)-AcOH1104825
2Pd(OAc)₂ (5)NaOt-BuAcOH1104842
3Pd(OAc)₂ (5)NaOt-BuTFA110480
4Pd(OAc)₂ (5)NaOt-BuPivOH1104865
5Pd(OAc)₂ (10) NaOt-Bu PivOH 110 48 83
6Pd(OAc)₂ (10)NaOt-BuPivOH1104842 (under Ar)

Data demonstrates the superiority of Pd(OAc)₂, NaOt-Bu, and PivOH, as well as the necessity of an aerobic atmosphere (compare entries 5 and 6).

Standard Experimental Protocol

The following is a representative protocol for the synthesis of 9-methoxycarbonylindolo[3,2-a]carbazole derivatives.[9]

Experimental_Workflow Start 1. Reagent Preparation Setup 2. Reaction Assembly Start->Setup Add substrate, catalyst, base, and solvent Reaction 3. Heating & Stirring Setup->Reaction Heat to 110 °C under Air Workup 4. Quenching & Extraction Reaction->Workup After 48-72h, cool to RT, dilute with EtOAc, wash with H₂O Purification 5. Column Chromatography Workup->Purification Dry organic layer, concentrate, purify on silica gel Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow from setup to analysis.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the air) add the methyl 2,4-dianilinobenzoate substrate (1.0 equiv).

  • Reagent Addition: Add Pd(OAc)₂ (0.10 equiv) and NaOt-Bu (2.2 equiv).

  • Solvent Addition: Add anhydrous pivalic acid (PivOH) to achieve a substrate concentration of approximately 0.4 M.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the dark mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired indolocarbazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References
  • Yang, C., Lin, K., Huang, L., Pan, W.-D., & Liu, S. (2016). Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Beilstein Journal of Organic Chemistry, 12, 2490–2494. [Link]

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Technical Support Center: Regioselective Functionalization of Indolocarbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of indolocarbazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged heterocyclic scaffold. Indolocarbazoles, renowned for their diverse biological activities, present unique synthetic challenges, particularly concerning the control of regioselectivity during functionalization.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring your synthetic efforts are both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of the indolocarbazole core?

The core challenge lies in the presence of multiple reactive sites with similar electronic properties. The indolocarbazole scaffold has several potential sites for electrophilic and nucleophilic attack, as well as C-H bonds that can be activated. The key issues include:

  • N-H vs. C-H Reactivity: The indole nitrogen atoms are nucleophilic and acidic, often competing with C-H functionalization pathways.[2] Direct N-alkylation or N-arylation can occur when C-functionalization is the intended outcome.[3]

  • Selectivity between different C-H positions: The indole rings contain multiple C-H bonds (C1-C4 and C8-C11) that can be difficult to differentiate. Functionalization of the benzene core (C4-C7 in indoles) is particularly challenging compared to the more reactive pyrrole ring C-H bonds.[4][5]

  • Competition between the two indole moieties: In unsymmetrical indolocarbazoles, achieving selectivity for one indole ring over the other is a significant hurdle.

  • Harsh reaction conditions: Many classical methods require harsh conditions that can lead to decomposition or undesired side reactions.[6]

Q2: How do protecting groups influence the regioselectivity of indolocarbazole functionalization?

Protecting groups are crucial tools for directing regioselectivity by temporarily masking reactive sites.[7][8] Their strategic use can:

  • Prevent N-functionalization: Protecting the indole nitrogens (e.g., with Boc, sulfonyl, or benzyl groups) is a common strategy to favor C-H functionalization.[3] The choice of the protecting group is critical as it can influence the electronic properties of the indole ring and direct the position of metalation or electrophilic attack.[9]

  • Direct ortho-lithiation: Certain protecting groups, particularly sulfonyl derivatives, can direct lithiation to the C2 position, enabling subsequent functionalization at that site.[3]

  • Improve solubility and stability: N-protected indolocarbazoles often exhibit better solubility in organic solvents and greater stability towards certain reagents.[3]

Q3: What are the main synthetic strategies to control regioselectivity?

Several modern synthetic methodologies have been developed to address the challenge of regioselectivity:

  • Metal-Catalyzed Cross-Coupling: Palladium-, copper-, rhodium-, and iron-catalyzed reactions are widely used for C-C and C-N bond formation.[10][11] The choice of ligand and metal catalyst can significantly influence the regiochemical outcome.[12][13]

  • Directed C-H Activation/Functionalization: This powerful strategy involves the use of a directing group to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization.[14][15][16] This has allowed for the previously difficult functionalization of the benzene core of the indole system.[5][17]

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate radical intermediates for functionalization.[18][19] This method can provide alternative reactivity patterns and regioselectivity compared to traditional ionic pathways.[20][21][22]

  • Enzymatic and Biosynthetic Approaches: Nature has evolved enzymes that can functionalize complex molecules with remarkable regio- and stereoselectivity.[23] Utilizing these biocatalysts or engineered microorganisms can be a powerful strategy for accessing specific indolocarbazole analogues.[2][24][25][26]

Troubleshooting Guides

Problem 1: Poor Selectivity Between N-Alkylation and C-Alkylation

Q: I am attempting to C-alkylate my indolocarbazole, but I am observing a significant amount of the N-alkylated product. How can I improve the selectivity for C-alkylation?

This is a classic challenge due to the nucleophilicity of the indole nitrogen. The outcome is a delicate balance between kinetic and thermodynamic control, as well as the hardness/softness of the electrophile and nucleophile (HSAB theory).[27]

Troubleshooting Workflow:

start Mixture of N- and C-Alkylated Products protect_N Protect the Indole Nitrogens start->protect_N Most reliable solution change_conditions Modify Reaction Conditions start->change_conditions If protection is not desired change_reagent Change Alkylating Agent start->change_reagent photoredox Consider Photoredox Catalysis start->photoredox Alternative approach protocol_protect Protocol: N-Protection (e.g., Boc) 1. Dissolve indolocarbazole in THF. 2. Add Boc-anhydride and DMAP. 3. Stir at room temperature until completion. 4. Proceed with C-alkylation. protect_N->protocol_protect Implement Protocol condition_details Favor C-Alkylation: - Use of Lewis acids (e.g., ZnCl2) to coordinate with the indole nitrogen and enhance C3 nucleophilicity. - Lower reaction temperatures to favor the kinetically controlled C-alkylation product. change_conditions->condition_details reagent_details Softer electrophiles (e.g., alkyl iodides) tend to favor C-alkylation over harder electrophiles (e.g., alkyl chlorides or triflates). [47] change_reagent->reagent_details photoredox_details Generates alkyl radicals that can add to the C3 position of the indole ring. [14] photoredox->photoredox_details start Goal: Site-Selective C-H Functionalization c2_select Target: C2-Position start->c2_select c3_select Target: C3-Position start->c3_select c7_select Target: Benzene Core (e.g., C7-Position) start->c7_select c2_method Use a removable directing group on the indole nitrogen, such as a picolinamide or a pyrimidine group, in combination with a suitable transition metal catalyst (e.g., Pd(OAc)₂). [21] c2_select->c2_method Strategy c3_method The C3 position is often the most nucleophilic and electronically favored site for electrophilic attack or radical addition. [19] Reactions without strong directing groups often default to C3. c3_select->c3_method Strategy c7_method Install a directing group at the N-position that can reach the C7-H bond. For example, an N-P(O)tBu₂ group can direct palladium-catalyzed C7 arylation. [20] c7_select->c7_method Strategy

Sources

Application Notes & Protocols: 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole as a High-Performance Hole-Transporting Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hole-Transporting Materials

In the realm of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) is critically dependent on the efficient movement of charge carriers. The Hole-Transporting Layer (HTL) is a cornerstone of this architecture, responsible for accepting positive charge carriers (holes) from the anode or the active layer and transporting them to the emissive or recombination zone. An ideal Hole-Transporting Material (HTM) must possess a specific set of characteristics: appropriate energy levels for efficient charge injection/extraction, high hole mobility for rapid transport, and robust thermal and morphological stability to ensure long device lifetimes.[1][2][3]

Carbazole-based derivatives have emerged as a prominent class of HTMs due to their inherent properties, including high thermal stability, excellent hole-transport capability, and electron-rich nature.[4] The indolo[3,2-a]carbazole scaffold, a fused aromatic system, provides a rigid and planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole, the subject of this guide, leverages this robust core. Its molecular structure is engineered to enhance charge transport and contribute positively to the optoelectronic properties of OLED and PSC devices, making it a material of significant interest for researchers and device engineers.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and professionals, detailing the properties, characterization, and application protocols for 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole as a state-of-the-art HTM.

Material Properties & Specifications

A thorough understanding of a material's fundamental properties is a prerequisite for its successful integration into a device. 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is a white to light yellow crystalline powder.[6][7] Purity is paramount; for optoelectronic applications, a purity of ≥98%, and often as high as 99%, as determined by High-Performance Liquid Chromatography (HPLC), is required to minimize charge trapping and ensure consistent device performance.[8]

Below is a summary of the key physical and chemical properties of this material.

PropertyValueSignificance in Application
CAS Number 1247053-55-9Unique chemical identifier.
Molecular Formula C₂₄H₁₆N₂Defines the elemental composition.
Molecular Weight 332.40 g/mol Important for solution preparation.
Appearance White to Light Yellow Powder/CrystalInitial quality check.[6][7]
Purity (HPLC) >98.0%Critical for high device efficiency and longevity.[6]
Melting Point 168.0 to 172.0 °CIndicator of purity and thermal stability.[6][7]
Predicted Boiling Point 598.8 ± 32.0 °CSuggests high thermal stability, suitable for vacuum deposition.[7]
Storage Conditions Room temperature, inert atmosphere, keep in dark placeEnsures chemical stability and prevents degradation.[7]

Essential Characterization Protocols

Before device fabrication, it is imperative to validate the material's properties. This not only confirms the quality of the supplied material but also provides the necessary parameters for device modeling and design.

Workflow for Material Validation

The following workflow ensures that the HTM meets the required specifications for high-performance devices.

cluster_0 Material Validation Workflow A Procure Material (≥98% Purity) B Purity Verification (HPLC) A->B Confirm Purity C Thermal Analysis (TGA / DSC) B->C Assess Stability D Optical Properties (UV-Vis & PL Spectroscopy) C->D Determine Eg_opt E Electrochemical Analysis (Cyclic Voltammetry) D->E Determine HOMO/LUMO F Proceed to Device Fabrication E->F Validated Material

A logical workflow for validating the HTM before use.
Thermal Stability Analysis: TGA and DSC

Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability of the HTM.[9] TGA measures weight loss as a function of temperature, identifying the decomposition temperature (Td), which is critical for processes like thermal evaporation and for assessing the long-term operational stability of the final device.[10] DSC measures the heat flow associated with thermal transitions, identifying the glass transition temperature (Tg) and melting point (Tm).[10][11] A high Tg is desirable as it indicates the material will remain in a stable, amorphous glassy state under device operating temperatures, preventing crystallization that can lead to device failure.

Protocol:

  • Sample Preparation: Place 3-5 mg of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole into a clean aluminum or platinum TGA/DSC pan.

  • TGA Measurement:

    • Place the pan in the TGA instrument.

    • Purge with a nitrogen atmosphere (flow rate ~50 mL/min).

    • Heat the sample from room temperature to 600 °C at a ramp rate of 10 °C/min.

    • Record the weight loss versus temperature. The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.

  • DSC Measurement:

    • Place the pan in the DSC instrument.

    • Heat the sample to a temperature approximately 20 °C above its melting point (e.g., to 200 °C) at 10 °C/min to erase thermal history.

    • Cool the sample rapidly to below its expected Tg (e.g., -20 °C).

    • Heat the sample again at 10 °C/min to 200 °C. The step-change in the heat flow curve indicates the Tg.

Optical Properties: UV-Vis and Photoluminescence Spectroscopy

Causality: UV-Visible (UV-Vis) absorption spectroscopy is used to determine the optical bandgap (Eg) of the material.[12] For an HTM, it is crucial that the material does not absorb light in the visible region where the OLED emits or the solar cell absorbs.[3] The onset of the absorption edge in the UV-Vis spectrum can be used to calculate the Eg. Photoluminescence (PL) spectroscopy measures the emission properties, which should ideally be minimal and outside the operating wavelengths of the device to prevent optical interference.

Protocol:

  • Solution Preparation: Prepare a dilute solution of the material (~10⁻⁵ M) in a suitable solvent like dichloromethane (DCM) or toluene.

  • Thin Film Preparation: Alternatively, create a thin film by spin-coating a more concentrated solution (e.g., 10 mg/mL) onto a quartz substrate.

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum from 250 nm to 800 nm for both the solution and the thin film.

    • Calculate the optical bandgap using the formula: Eg (eV) = 1240 / λ_onset (nm), where λ_onset is the wavelength at the absorption edge.

  • PL Measurement:

    • Excite the sample at a wavelength corresponding to a major absorption peak (e.g., λ_max).

    • Record the emission spectrum.

Electrochemical Properties: Cyclic Voltammetry (CV)

Causality: CV is a powerful technique to determine the frontier molecular orbital energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[13] The HOMO level is particularly critical for an HTM, as it must be well-aligned with the anode's work function or the perovskite's valence band to ensure efficient hole injection/extraction with a minimal energy barrier.[14]

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13]

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent like acetonitrile or DCM.

  • Analyte and Calibration: Dissolve a small amount of the HTM (~1 mM) in the electrolyte solution. Add ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard for calibration.

  • Measurement:

    • Purge the solution with argon or nitrogen for 15-20 minutes to remove oxygen.

    • Scan the potential anodically to measure the oxidation potential.

    • Record the cyclic voltammogram.

  • Calculation:

    • Determine the onset oxidation potential (E_ox) from the voltammogram.

    • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1] eV. (Note: The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level).

    • The LUMO can be estimated by: LUMO = HOMO + Eg (optical).

Application Protocol I: Fabrication of a Solution-Processed OLED

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole can be readily incorporated into a multilayer OLED via solution processing (e.g., spin-coating), which is a cost-effective fabrication method.[15][16]

OLED Device Architecture

A typical bottom-emitting OLED structure is shown below. The HTL, our material of interest, is deposited directly onto the transparent anode.

cluster_0 OLED Device Stack Cathode Cathode (e.g., Al) ETL Electron-Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) EML->ETL HTL Hole-Transport Layer (HTL) 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole HTL->EML Anode Anode (e.g., PEDOT:PSS) Anode->HTL Substrate Transparent Substrate (e.g., ITO Glass) Substrate->Anode

Layered architecture of a solution-processed OLED.
Step-by-Step Fabrication Protocol

Note: All solution preparation and spin-coating steps should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Substrate Cleaning:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex™), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function and wettability of the ITO surface.

  • Anode/Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate (e.g., 4000 rpm for 40s).

    • Anneal the substrate on a hotplate at 120 °C for 15 minutes in the glovebox. This layer smooths the anode and facilitates hole injection.

  • Hole-Transport Layer (HTL) Deposition:

    • Prepare a solution of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.

    • Spin-coat the HTL solution onto the PEDOT:PSS layer (e.g., 2000 rpm for 40s).

    • Anneal at 90 °C for 10 minutes to remove residual solvent. The thickness should be optimized (typically 20-40 nm).

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material (e.g., a polymer emitter like F8BT or a host doped with a phosphorescent emitter) in a solvent that does not dissolve the underlying HTL. Orthogonal solvents are key to preventing layer mixing in solution-processed multilayer devices.[17]

    • Spin-coat the EML solution and anneal according to the material supplier's recommendation.

  • Electron-Transport Layer (ETL) & Cathode Deposition:

    • If using a solution-processed ETL, repeat the spin-coating process with an appropriate material and orthogonal solvent.

    • Transfer the substrates to a thermal evaporator.

    • Deposit the cathode by evaporating a low work function metal (e.g., LiF at 1 nm followed by Al at 100 nm) through a shadow mask at a high vacuum (<10⁻⁶ Torr).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Application Protocol II: Fabrication of a Perovskite Solar Cell (n-i-p)

In PSCs, the HTM plays the crucial role of extracting holes from the perovskite absorber layer and transporting them to the metal contact, while simultaneously blocking electrons.[1][2]

PSC Device Architecture and Energy Levels

The energy level alignment between the perovskite's valence band and the HTM's HOMO level is critical for efficient hole extraction. The HOMO of indolo[3,2-a]carbazole derivatives is generally well-matched with common perovskite materials.[14][18]

cluster_0 PSC Energy Level Diagram (n-i-p) a TCO (FTO/ITO) b ETL (e.g., TiO₂/SnO₂) c Perovskite Absorber d HTL (5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole) e Metal Contact (Au/Ag) l_a Conduction Band l_b Valence Band a_cb a_vb b_cb b_cb->a_cb b_vb c_cb c_cb->b_cb Electron Extraction c_vb d_homo HOMO c_vb->d_homo Hole Extraction d_lumo LUMO e_wf Work Function d_homo->e_wf

Energy level alignment enabling charge separation in a PSC.
Step-by-Step Fabrication Protocol
  • Substrate and ETL Preparation:

    • Clean FTO-coated glass substrates using the same procedure as for OLEDs.

    • Deposit an electron-transport layer (ETL), such as a compact TiO₂ layer followed by a mesoporous TiO₂ layer, or a SnO₂ layer, according to established literature protocols.

  • Perovskite Layer Deposition:

    • This step is highly sensitive and various recipes exist. A common one-step method is described here.[19][20]

    • Prepare the perovskite precursor solution (e.g., MAPbI₃ or mixed-cation formulations) in a solvent mixture like DMF/DMSO.

    • Inside a glovebox, spin-coat the perovskite solution onto the ETL-coated substrate in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[19]

    • Immediately transfer the substrate to a hotplate and anneal (e.g., 100 °C for 30-60 minutes).

  • Hole-Transport Layer (HTL) Deposition:

    • Prepare the HTL solution: Dissolve 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole (e.g., 70-80 mg) in 1 mL of chlorobenzene.

    • Often, additives are used to improve conductivity and performance. Common additives include 4-tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). The optimal formulation must be determined experimentally.

    • Once the perovskite film has cooled to room temperature, spin-coat the HTL solution (e.g., 4000 rpm for 30s).

  • Metal Contact Deposition:

    • Transfer the completed stack to a thermal evaporator.

    • Deposit the back contact by evaporating a metal with a suitable work function, typically gold (Au) or silver (Ag), to a thickness of 80-100 nm.

  • Device Characterization:

    • Measure the current-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

    • Extract key performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Conclusion

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole stands as a promising hole-transporting material for advanced optoelectronic applications. Its carbazole-based core provides the requisite electronic properties and thermal stability for high-performance devices. By following the detailed characterization and fabrication protocols outlined in this guide, researchers can effectively validate this material and successfully integrate it into both OLEDs and perovskite solar cells. The key to achieving optimal performance lies in meticulous material purification, precise control over layer thicknesses, and careful optimization of energy level alignment within the device stack.

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  • 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole 1247053-55-9. TCI Chemicals.
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  • 5-phenyl-5,12- dihydroindolo [3,2-a]carbazole. Chongqing Chemdad Co., Ltd.
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  • Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. RSC Publishing.
  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance.
  • Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. DOI.
  • Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube.
  • Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells.
  • Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry (RSC Publishing).
  • 5-phenyl-5,12- Dihydroindolo [3,2-a]carbazole 1247053-55-9 | OLED M
  • How to Fabric
  • Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering.
  • Solution-Processed Organic Light-Emitting Diodes Using a Lamin
  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...
  • Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole | Request PDF.
  • Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. NIH.
  • Detailed protocol for fabrication of perovskite solar cells. YouTube.
  • Cyclic voltammetry. Wikipedia.
  • Solution processed organic light-emitting devices: structure, device physics and fabric
  • Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. J-STAGE.
  • UV/vis absorption spectra of 2 c/3 d/4 d and corresponding diphenanthrenes.
  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Semantic Scholar.
  • Step by step fabrication of perovskite solar cell.
  • 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts.
  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Semantic Scholar.
  • Boosting the power conversion efficiency of perovskite solar cells to 17.
  • Cyclic Voltammetry as a Probe of Selective Ion Transport within Layered, Electrode-Supported Ion-Exchange Membrane Materials.
  • DSC - Thermal Analysis. Rigaku.
  • Organic semiconductors for visible light communic
  • Indolo[3,2,1-jk]carbazole Derivatives-Sensitized Solar Cells: Effect of π-Bridges on the Performance of Cells | Request PDF.
  • Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
  • OLED Fabrication | How to make an OLED Device. Ossila.
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).
  • Supplier Spotlight: 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole for OLED Innov
  • Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • What is UV-Vis Spectroscopy?
  • Fabrication Techniques of Perovskite Solar Cells. Encyclopedia.pub.
  • STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing.
  • Characterization of Electronic Materials Using Thermal Analysis. PE Polska.

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Technical Support Center: Purification of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals working with 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole. The unique polycyclic, aromatic structure of this compound presents specific challenges during its purification. This document provides practical, field-tested advice in a question-and-answer format to address common issues and streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the purification of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole.

Q1: What are the typical physical properties and expected purity of this compound?

A1: 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is typically a solid, ranging in appearance from a white to light yellow powder or crystalline form.[1][2] Commercially available standards specify a purity of at least 98.0% as determined by HPLC.[3] Its melting point is generally observed in the range of 168.0 to 172.0 °C.[1] Significant deviation from these characteristics, such as a dark brown color or a broad melting range, indicates the presence of impurities.

Q2: What are the primary methods for purifying 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole?

A2: The two most effective and commonly cited purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[4][5] Column chromatography is the workhorse method for separating the target compound from unreacted starting materials and side products after synthesis.[6][7] Recrystallization is an excellent secondary step for removing trace impurities and achieving high analytical purity, often yielding well-defined crystals.[5]

Q3: What common laboratory solvents can be used to dissolve this compound?

A3: Based on its molecular structure and common chromatographic eluents, 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole exhibits good solubility in moderately polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform. It is largely insoluble in water and has lower solubility in non-polar alkanes like hexane. For column chromatography, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used.[6][7]

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[8] Use silica gel TLC plates and a suitable eluent system (often the same or slightly more polar than your column's mobile phase). The compound's extensive aromatic system allows for easy visualization under a UV lamp at 254 nm. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the standard method.[1]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a detailed question-and-answer format, focusing on the causality behind the issues and providing robust solutions.

Q5: My crude product is a dark, oily residue with multiple spots on TLC. Where do I begin?

A5: This is a common scenario when the synthesis does not go to completion or produces significant side products. The primary impurities are likely unreacted starting materials, catalysts (if used), and isomeric or polymeric byproducts.

  • Causality: The complex, multi-ring structure of indolo[3,2-a]carbazoles can arise from several reaction pathways, including palladium-catalyzed cyclizations.[9][10] These reactions can generate regioisomers or incompletely cyclized products that are structurally similar to the desired compound.[7]

  • Solution: A systematic approach using silica gel column chromatography is the most effective strategy. Given the complexity, a gradient elution is recommended over an isocratic one. This allows for the separation of components with a wide range of polarities.

Workflow for Purifying a Complex Crude Mixture

cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Finalization crude Crude Oily Product dissolve Dissolve in minimum DCM or EtOAc crude->dissolve adsorb Adsorb onto small amount of silica gel ('Dry Loading') dissolve->adsorb load Load adsorbed sample onto column adsorb->load pack Pack silica gel column with Hexane pack->load elute Elute with Hexane/EtOAc gradient (e.g., 0% to 20% EtOAc) load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evap Evaporate solvent combine->evap final Final Product (>95% pure) evap->final

Caption: Workflow for column chromatography purification.

Q6: An impurity is co-eluting with my product during column chromatography. How can I improve separation?

A6: Co-elution occurs when the impurity has a polarity very similar to your target compound. The key is to alter the selectivity of the chromatographic system, which is influenced by the choice of both the stationary and mobile phases.

  • Causality: The interaction between a molecule and the silica surface is primarily based on polar interactions (hydrogen bonding, dipole-dipole). If an impurity has a similar arrangement of polar functional groups, it will travel down the column at a similar rate.

  • Solutions:

    • Flatten the Gradient: Run the column with a much slower increase in the polar solvent (e.g., increase EtOAc by 1% every 5 column volumes). This increases the resolution between closely eluting spots.

    • Change Solvent System: Switching one of the mobile phase components can dramatically alter selectivity. The "like-dissolves-like" principle applies to the mobile phase as well. Try a different solvent system that offers different types of interactions.

Current System (Hexane/EtOAc)Alternative SystemRationale for Change
Non-polar/Polar aproticHexane/Dichloromethane (DCM) DCM has a different dipole moment and can alter interactions with the silica surface compared to EtOAc.
Non-polar/Polar aproticToluene/Ethyl Acetate Toluene is an aromatic solvent and can introduce pi-pi stacking interactions with your aromatic compound, altering its retention relative to non-aromatic impurities.

Q7: My final product is pure by NMR and HPLC, but it's a tan or brownish powder, not the expected white/light yellow. What is the cause and is it a problem?

A7: This discoloration is almost always due to trace impurities that may not be easily detectable by standard NMR or even HPLC if they are present in very small amounts but are highly colored.

  • Causality:

    • Oxidation: Polycyclic aromatic compounds can be susceptible to air oxidation, especially if exposed to light and heat over time, forming highly conjugated, colored species.

    • Residual Catalyst: If a palladium catalyst was used in the synthesis, trace amounts of palladium black (finely divided Pd metal) can be difficult to remove and will impart a grey or brownish tint.

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the product in a suitable hot solvent (like DCM or Toluene). Add a small amount (1-2% by weight) of activated charcoal and stir or heat gently for 15-20 minutes. The charcoal will adsorb the highly colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal and then proceed with recrystallization or solvent evaporation.

    • Recrystallization: This is often the most effective method. The slow formation of a crystal lattice tends to exclude impurities, including colored ones, which remain in the mother liquor. A DCM/Methanol or Toluene/Hexane solvent system is a good starting point.[5]

Q8: I am losing a significant amount of product during recrystallization. How can I improve my yield?

A8: Low yield during recrystallization is typically caused by one of two issues: selecting a suboptimal solvent system or premature crystallization.

  • Causality: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the solvent is too good (dissolves the compound well even at room temperature), recovery will be poor. If the solvent is too poor, the compound may "crash out" of solution as an amorphous powder, trapping impurities.

  • Solutions:

    • Systematic Solvent Selection: Use a two-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., DCM). Then, slowly add a "poor" solvent (e.g., hexane or methanol) dropwise until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly.

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 0-4 °C refrigerator. This promotes the growth of large, pure crystals and maximizes recovery.

    • Concentrate the Mother Liquor: After filtering your crystals, collect the filtrate (the "mother liquor"). Concentrate it by about 50% on a rotary evaporator and cool it again. You can often recover a second crop of crystals, which can be checked for purity by TLC.

Decision Tree for Purification Strategy

start Crude Product Analysis (TLC/HPLC) purity_check Purity > 95%? start->purity_check impurity_check Single major impurity? purity_check->impurity_check No color_check Is product off-color (brown/tan)? purity_check->color_check Yes column Column Chromatography (Gradient Elution) impurity_check->column re_x Recrystallization color_check->re_x No charcoal Charcoal Treatment then Recrystallization color_check->charcoal Yes final Final Pure Product re_x->final column->final charcoal->final

Caption: Decision tree for selecting a purification method.

Section 3: References

  • Zhang, X., et al. (2023). 5,12‐Dihydroindolo[3,2‐a]Carbazole Derivatives‐Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation. Small, 19(17), 2300772. Available from: [Link]

  • M. M. M., P. & S. R. K. (2015). Synthetic Studies on 6-Phenyl-Quino Carbazole. International Journal of Innovative Research in Science, Engineering and Technology, 4(6), 4529-4534. Available from: [Link]

  • Kim, J. H., et al. (2019). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Advances, 9(28), 16053-16059. Available from: [Link]

  • Dumont, E., et al. (2021). 5,12-Dihydroindolo[3,2-a]carbazole: A promising scaffold for the design of visible light photoinitiators of polymerization. Dyes and Pigments, 188, 109172. Available from: [Link]

  • Chernyak, D., et al. (2011). Synthesis of Substituted Naphthalenes and Carbazoles by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 76(21), 8970-8977. (Supporting Information). Available from: [Link]

  • Zhang, X., et al. (2023). 5,12-Dihydroindolo[3,2-a]Carbazole Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation. PubMed, 36866501. Available from: [Link]

  • Rajan, R., et al. (2021). Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. New Journal of Chemistry, 45(1), 123-132. Available from: [Link]

  • Beijing Green Guardee Technology Co.,Ltd. 5-phenyl-5,12- Dihydroindolo [3,2-a]carbazole 1247053-55-9. Available from: [Link]

  • ResearchGate. 5,12-Dihydroindolo[3,2-a]carbazole : A promising scaffold for the design of visible light photoinitiators of polymerization | Request PDF. Available from: [Link]

  • PubChem. 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole. Available from: [Link]

  • Mondal, T., et al. (2024). Indolo[3,2-a]carbazoles as Engineered Materials for Optoelectronic Applications: Synthesis, Structural Insights, and Computational Screening. The Journal of Organic Chemistry, 89(11), 7859-7870. Available from: [Link]

  • Yang, C., et al. (2014). Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Beilstein Journal of Organic Chemistry, 10, 2128-2135. Available from: [Link]

  • Gnaim, S., et al. (2014). Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. CHIMIA, 68(6), 418-422. Available from: [Link]

  • ResearchGate. (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available from: [Link]

  • Wang, G.-W., et al. (2012). PdII-Catalyzed di-o-Olefination of Carbazoles Directed by the Protecting N-(2-Pyridyl)sulfonyl Group. Organic Letters, 14(11), 2928-2931. (Supporting Information). Available from: [Link]

  • Wang, X.-Y., et al. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition, 59(32), 13329-13334. Available from: [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]

  • ResearchGate. (PDF) Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Available from: [Link]

  • Petrou, A., et al. (2021). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules, 26(23), 7179. Available from: [Link]

  • Balamurali, R., & Prasad, K. J. (2001). Synthesis, characterization and pharmacological activities of 5,6,11,12-tetrahydroindolo[2,3-alpha]carbazole derivatives. Il Farmaco, 56(3), 229-232. Available from: [Link]

  • Wang, D.-K., et al. (2023). An indolo[3,2,1-jk]carbazole-fused multiple resonance-induced thermally activated delayed fluorescence emitter for an efficient narrowband OLED. Chemical Communications, 59(12), 1599-1602. Available from: [Link]

  • ResearchGate. Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole | Request PDF. Available from: [Link]

  • Alfa Chemical. 5-Phenyl-5,12-dihydroindolo [3,2-a] carbazole CAS No.: 1247053-55-9. Available from: [Link]

  • Bradford Scholars. Synthesis of Indolo[3,2-b]carbazoles via an Anomeric-Based Oxidation Process: A Combined Experimental and Computational Strategy. Available from: [Link]

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Technical Support Center: Indolocarbazole (ICz) Materials in Electronic Devices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ICZ-STAB-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Scope: OLEDs, OFETs, Perovskite Solar Cells (PSCs)

Executive Summary: The Stability Paradox

Indolocarbazole (ICz) derivatives are prized for their rigid planar structure, high triplet energy (


), and superior hole mobility compared to standard carbazoles. However, users often encounter a "stability paradox": the very rigidity that provides high quantum efficiency can lead to morphological brittleness (crystallization), while the electron-rich nitrogen centers make the material susceptible to oxidative stress during device operation.

This guide addresses the three primary failure modes of ICz materials:

  • Electrochemical Degradation: Cation radical instability (Polaron degradation).

  • Morphological Instability: Crystallization due to low glass transition temperature (

    
    ).
    
  • Interfacial Failure: Delamination or dopant diffusion (specifically in Perovskites).

Diagnostic Hub: Identify Your Issue

Before modifying your synthesis or device architecture, use this diagnostic matrix to pinpoint the failure mode.

Symptom-to-Root Cause Table
SymptomContextProbable Root CauseVerification Method
Rapid Voltage Rise OLED/TADF DeviceCation Radical Instability. The ICz host is degrading upon hole injection, forming trap states.Run Cyclic Voltammetry (CV).[1] Look for irreversibility in the oxidation scan.
Film Hazing / Opaque Spots Thin Film Storage / HeatingCrystallization. The material has a low ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

or high symmetry, leading to phase separation.
Differential Scanning Calorimetry (DSC). Check if

(Crystallization Temp) is near operating temp.
Efficiency Roll-off (High Current) OLED (High Brightness)Exciton-Polaron Annihilation. Long-lived triplet excitons are quenched by accumulated holes (polarons).Transient Electroluminescence (TEL) or Transient PL.
"S-Shape" J-V Curve Perovskite Solar CellInterfacial Barrier. The ICz HTM is not aligning properly or is delaminating from the perovskite surface.Contact Angle Measurement (Wettability) or Cross-section SEM.
Interactive Troubleshooting Workflow

TroubleshootingFlow cluster_sol Solutions start START: Device Failure check_type Identify Device Type start->check_type oled_branch OLED / Light Emitting check_type->oled_branch pv_branch Perovskite / Solar check_type->pv_branch voltage_check Is Voltage Rising Rapidly? oled_branch->voltage_check eff_drop Drop in PCE over time? pv_branch->eff_drop chem_instability ISSUE: Electrochemical Instability (Cation Radical Dimerization) voltage_check->chem_instability Yes morph_check Is Film Hazing Visible? voltage_check->morph_check No sol_chem Block C3/C6 positions Use Bulky Substituents chem_instability->sol_chem cryst_issue ISSUE: Crystallization (Low Tg) morph_check->cryst_issue Yes sol_morph Use Asymmetric Isomers (Indolo[3,2-b] vs [2,3-a]) cryst_issue->sol_morph dopant_issue ISSUE: Dopant Diffusion (Li-TFSI Migration) eff_drop->dopant_issue Dry Environment moisture_issue ISSUE: Moisture Ingress (Hydrophobicity Failure) eff_drop->moisture_issue Humid Environment sol_pv Dopant-free HTMs Self-Assembled Monolayers (SAMs) dopant_issue->sol_pv moisture_issue->sol_pv

Figure 1: Decision matrix for diagnosing ICz material failure based on device symptoms.

Deep Dive: Electrochemical Stability (The "Hole" Problem)

In OLEDs, ICz materials primarily function as Hole Transport Materials (HTMs) or Hosts. This means they must sustain a high density of cation radicals (


).
The Mechanism of Failure

The nitrogen atom in the ICz core is the center of hole density. If the reactive sites on the carbazole/indole rings (specifically the 3 and 6 positions relative to the nitrogen) are unprotected, the cation radical is prone to dimerization or coupling reactions. This irreversible chemical change creates "deep traps" (quenchers) that degrade luminance and increase voltage.

Critical Insight: The stability of the cation radical is heavily dependent on the isomeric structure.

  • Indolo[3,2-b]carbazole: Often more stable for charge transport due to extended conjugation.

  • Indolo[2,3-a]carbazole: Better for high triplet energy hosting but requires careful steric protection.

Visualization: The Degradation Pathway

DegradationPath cluster_fail Failure Mode: Dimerization cluster_fix Stabilization Strategy ICz Neutral ICz Molecule Radical Unstable Cation Radical (ICz•+) ICz->Radical Oxidation HoleInj + Hole Injection Intermediate Radical Coupling (at C3/C6 position) Radical->Intermediate Unprotected Protected Steric Blocking (e.g., t-Butyl at C3/C6) Radical->Protected Chemical Design Trap Dimer/Defect (Non-radiative Trap) Intermediate->Trap H+ Loss StableRad Stable Polaron (Reversible) Protected->StableRad Resonance

Figure 2: Mechanistic pathway showing how unprotected ICz radicals lead to trap formation vs. stabilized design.

Deep Dive: Thermal & Morphological Stability

Researchers often confuse thermal decomposition (


) with morphological instability (

).
  • 
     (Decomposition):  ICz materials are thermally robust (often 
    
    
    
    C) due to the fused aromatic system.[2]
  • 
     (Glass Transition):  This is the weak point. If 
    
    
    
    is low (
    
    
    C), the amorphous film will crystallize due to Joule heating during operation.

Solution: Disrubt molecular symmetry. Instead of using symmetric Indolo[3,2-b]carbazole, use asymmetric isomers or introduce bulky "molecular spacers" (like trityl or triphenylsilyl groups) to frustrate packing and raise


.

Perovskite Specifics: The Interface Challenge

In Perovskite Solar Cells (PSCs), ICz derivatives are replacing Spiro-OMeTAD because they can be designed to be dopant-free .

The Issue: Conventional Spiro-OMeTAD requires Li-TFSI dopants to increase conductivity. These dopants are hygroscopic (attract water) and mobile (migrate into the perovskite), destroying the device.

The ICz Advantage:

  • Hydrophobicity: Alkyl-substituted ICz creates a moisture barrier.

  • Self-Assembly: Phosphonic acid-anchored ICz (SAMs) bind directly to the ITO/Perovskite interface, preventing delamination.

Comparison Table: ICz vs. Spiro-OMeTAD

FeatureSpiro-OMeTAD (Standard)ICz-based HTM (Advanced)
Conductivity Low (Requires Doping)Tunable (High mobility without doping)
Thermal Stability

C

often

C (Rigid Core)
Moisture Resistance Poor (Hygroscopic dopants)Excellent (Hydrophobic core)
Cost High (Complex synthesis)Moderate (Scalable synthesis)

Validated Experimental Protocols

Protocol A: Electrochemical Reversibility Test (CV)

Use this to validate if your ICz molecule can survive device operation.

  • Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Dichloromethane (DCM) for oxidation side; use anhydrous grade (<50 ppm water).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Procedure:

    • Scan rate: 50, 100, and 200 mV/s.

    • Perform 10 consecutive cycles at 100 mV/s.

  • Pass Criteria:

    • The peak current ratio (

      
      ) must be 
      
      
      
      .
    • No new peaks should appear (new peaks indicate dimer formation).

    • Fail: If the oxidation peak shifts or shrinks after 10 cycles, the material is electrochemically unstable.

Protocol B: Thermal Stress Test (Film Morphology)

Use this to ensure your film won't crystallize inside the device.

  • Preparation: Spin-coat the ICz material onto a glass substrate (thickness

    
     nm).
    
  • Baseline: Take a polarized optical microscope (POM) image (should be dark/featureless).

  • Stress: Heat the film on a hotplate at

    
    C for 1 hour (simulating device heat).
    
  • Observation: Re-examine under POM.

  • Pass Criteria: The film remains dark. Bright spots indicate crystallization (failure).

FAQ: Frequently Asked Questions

Q: Can I use ICz materials designed for OLEDs in Perovskite cells? A: Generally, yes, but check the HOMO levels. OLED hosts often have very deep HOMO levels (


 eV), which may create a barrier for hole extraction from Perovskite (

eV). You may need to modify the substituents to lift the HOMO.

Q: My ICz synthesis yields a mixture of isomers. Is this a problem? A: For high-performance devices, yes . Isomeric purity is critical because different isomers have different triplet energies. A mixture will lead to broad emission or energetic disorder (traps). Purify to >99.5% by sublimation.

Q: Why does my ICz device degrade under UV light? A: The indolocarbazole core can generate singlet oxygen (


) upon UV excitation if not encapsulated. Ensure all testing is done in an inert atmosphere (

glovebox) or that the device is fully encapsulated with a UV filter.

References

  • Review of Indolocarbazole Isomers in OLEDs: Karthik, D. et al. "Comparative analysis of various indolocarbazole-based emitters on thermally activated delayed fluorescence performances." Organic Electronics, 2019.[3]

  • Albrecht, K. et al. "Carbazole-Based Materials for Organic Electronics: Stability and Molecular Design." (General reference on carbazole/ICz radical stability).
  • Perovskite Interface Stability (SAMs): Li, Z. et al. "Indolo[3,2-b]carbazole-Based Self-Assembled Monolayer Enables High-Performance Inverted Perovskite Solar Cells."[4] CCS Chemistry, 2024.[5]

  • Thermal Properties & Molecular Design: Patil, et al. "Indolocarbazole Derivatives For Highly Efficient Organic Light Emitting Diodes." Advanced Energy Materials, 2024.[6][7][8]

  • Hole Transport in Perovskites (Spiro vs ICz): Raghavan, H. J. et al. "Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells." RSC Advances, 2024.

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Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of Biologically Active Indolocarbazoles: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Indolocarbazole alkaloids, a diverse family of natural and synthetic compounds, have garnered significant attention in the field of drug discovery due to their potent and varied biological activities.[1] Characterized by a core indolo[2,3-a]carbazole scaffold, these molecules have demonstrated efficacy as anti-cancer agents, kinase inhibitors, and neuroprotective compounds.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of two prominent classes of indolocarbazoles: the staurosporine family of protein kinase inhibitors and the rebeccamycin family of topoisomerase I inhibitors. By dissecting the key structural motifs that govern their distinct mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these promising therapeutic agents.

The Dichotomy of the Indolocarbazole Scaffold: Kinase Inhibition vs. Topoisomerase Poisoning

The biological activity of indolocarbazoles is largely dictated by the nature of the substituents on the core heterocyclic system. Two archetypal molecules, staurosporine and rebeccamycin, exemplify this functional divergence. Staurosporine and its analogs are renowned for their broad and potent inhibition of a wide range of protein kinases, while rebeccamycin and its derivatives function as topoisomerase I poisons, stabilizing the covalent DNA-enzyme complex and leading to DNA damage.[1][2]

The fundamental structural determinants for this bifurcation in activity lie in the glycosylation pattern and the oxidation state of the lactam ring. Staurosporine-type compounds typically feature a sugar moiety doubly linked to the indole nitrogens, forming a rigid pentacyclic system, and possess an amide functionality.[4] In contrast, rebeccamycin-type molecules have a sugar attached via a single N-glycosidic bond and an imide in the lactam ring.[2][5] These seemingly subtle differences have profound implications for their target selectivity and overall pharmacological profile.

Comparative Analysis of Staurosporine Analogs as Protein Kinase Inhibitors

Staurosporine is a potent but non-selective protein kinase inhibitor, targeting a vast array of kinases with nanomolar affinity.[3][6] This lack of selectivity has spurred extensive efforts to develop analogs with improved kinase selectivity profiles. The key to modulating the potency and selectivity of staurosporine derivatives lies in modifications at several key positions of the indolocarbazole core and the sugar moiety.

Key Structural Modifications and Their Impact on Kinase Inhibition
  • Sugar Moiety: The aminosugar is crucial for potent kinase inhibition. Modifications to this moiety can significantly impact selectivity.

  • Lactam Ring: The integrity of the lactam ring is essential for activity. Acyclic analogs have been shown to be inactive, highlighting the importance of the rigid, cyclic structure for binding to the ATP pocket of kinases.[7]

  • Indole Nitrogens: Substitution on the indole nitrogens can influence both potency and selectivity.

  • Aromatic Core: Halogenation and other substitutions on the indole rings can modulate cell permeability and activity. For instance, dechlorinated analogs of some indolocarbazoles show increased activity against purified enzymes but reduced cellular activity, suggesting a role for chlorine in membrane permeability.[8]

Quantitative Comparison of Staurosporine and its Analogs

The following table summarizes the inhibitory activity (IC50 values) of staurosporine and several key analogs against a panel of representative protein kinases. This data highlights the potential for achieving selectivity through chemical modification.

CompoundPKC (nM)PKA (nM)p60v-src (nM)CaM Kinase II (nM)CDK4/cyclin D1 (nM)
Staurosporine37620-
K252a32.9----
UCN-01 (7-hydroxystaurosporine)4.14245120-
Midostaurin (PKC412)-----
Enzastaurin6----
Lestaurtinib (CEP-701)-----

Comparative Analysis of Rebeccamycin Analogs as Topoisomerase I Inhibitors

Rebeccamycin and its derivatives represent a distinct class of indolocarbazoles that exert their cytotoxic effects by targeting DNA topoisomerase I.[1] Unlike kinase inhibitors that compete with ATP, these compounds intercalate into DNA and stabilize the covalent complex between topoisomerase I and DNA, leading to lethal double-strand breaks during DNA replication.[2]

Key Structural Modifications and Their Impact on Topoisomerase I Inhibition
  • Sugar Moiety: The carbohydrate unit is indispensable for topoisomerase I poisoning.[9] Modifications to the sugar, such as the introduction of an amino group, can enhance DNA binding affinity.

  • Linkage to the Indole Core: The stereochemistry of the glycosidic bond (α or β) influences activity.

  • Indole Core Substitutions: Halogenation, particularly chlorination, of the indole rings is often associated with enhanced cellular activity, potentially by improving cell membrane permeability.[8]

  • Imide Moiety: The imide functionality is a characteristic feature of this class of topoisomerase I inhibitors.

Quantitative Comparison of Rebeccamycin and its Analogs

The following table presents a comparison of the topoisomerase I inhibitory activity and cytotoxic effects of rebeccamycin and some of its key analogs.

CompoundTopoisomerase I Inhibition (Relative Potency)Cytotoxicity (IC50, µM) - P388 Cells
Rebeccamycin+++~1
Rebeccamycin aglycone->100
2'-aminoglucose rebeccamycin analog+++~0.5
3,9-dihydroxy rebeccamycin+++~0.1

Note: "+++" indicates potent inhibition, while "-" indicates inactivity. IC50 values are approximate and serve for comparative purposes.

Signaling Pathways and Experimental Workflows

To fully appreciate the structure-activity relationships of these compounds, it is essential to understand the biological pathways they modulate and the experimental methods used to assess their activity.

Signaling Pathways Modulated by Indolocarbazoles

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by staurosporine- and rebeccamycin-type indolocarbazoles.

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/ RTK PLC PLC GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binds to receptor Substrates Downstream Substrates PKC->Substrates Phosphorylation Staurosporine Staurosporine Analogs Staurosporine->PKC Inhibition Ca2+ Ca2+ Ca2+->PKC Activation ER->Ca2+ Release

Caption: Protein Kinase C (PKC) Signaling Pathway Inhibition.

TopoI_Pathway cluster_nucleus Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binding Cleavable_Complex TopoI-DNA Covalent Complex TopoI->Cleavable_Complex Cleavage Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork Collision DSB Double-Strand Break Replication_Fork->DSB DDR DNA Damage Response DSB->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Rebeccamycin Rebeccamycin Analogs Rebeccamycin->Cleavable_Complex Stabilization

Caption: Topoisomerase I Inhibition and DNA Damage Response.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro assays used to characterize the biological activity of indolocarbazoles.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare_Reagents Incubate Incubate Reagents at 37°C Prepare_Reagents->Incubate Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ADP-Glo, Z'-LYTE) Incubate->Detect_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

TopoI_Assay_Workflow Start Start Prepare_Reagents Prepare Topo I, Supercoiled DNA, and Inhibitor Start->Prepare_Reagents Incubate Incubate Reagents at 37°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (e.g., SDS/Proteinase K) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize_Bands Visualize DNA Bands (e.g., Ethidium Bromide) Agarose_Gel->Visualize_Bands Analyze_Results Analyze Relaxation of Supercoiled DNA Visualize_Bands->Analyze_Results End End Analyze_Results->End

Caption: Topoisomerase I Relaxation Assay Workflow.

Detailed Experimental Protocols

For the accurate assessment and comparison of indolocarbazole derivatives, standardized and validated experimental protocols are paramount.

In Vitro Protein Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide or protein substrate

  • ATP (Adenosine triphosphate)

  • Test indolocarbazole compound

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test indolocarbazole in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Topoisomerase I DNA Relaxation Assay

Objective: To assess the ability of a test compound to inhibit the catalytic activity of human topoisomerase I.

Materials:

  • Human topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, BSA)

  • Test indolocarbazole compound

  • Stop solution (e.g., SDS, proteinase K, loading dye)

  • Agarose

  • TAE buffer

  • Ethidium bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare serial dilutions of the test indolocarbazole in DMSO.

  • In a microcentrifuge tube, combine the topoisomerase I assay buffer, supercoiled plasmid DNA, and the test compound.

  • Add human topoisomerase I to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop solution and incubating at 37°C for another 30 minutes to digest the protein.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analyze the gel to determine the concentration of the test compound that inhibits the relaxation of the supercoiled DNA.

MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test indolocarbazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test indolocarbazole in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The indolocarbazole scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with potent and distinct biological activities. The staurosporine and rebeccamycin families exemplify how subtle structural modifications can dramatically shift the therapeutic target from protein kinases to DNA topoisomerase I. A thorough understanding of the structure-activity relationships within each class is critical for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of more selective kinase inhibitors by exploring novel substitutions on the indolocarbazole core and the sugar moiety. For topoisomerase I inhibitors, the synthesis of analogs with enhanced DNA binding and improved water solubility will be a key area of investigation. The application of combinatorial biosynthesis and computational modeling will undoubtedly accelerate the discovery of next-generation indolocarbazole-based therapeutics for the treatment of cancer and other diseases.

References

  • Prudhomme, M. (2000). Structure-activity relationships in a series of substituted indolocarbazoles: topoisomerase I and protein kinase C inhibition and antitumoral and antimicrobial properties. Journal of Medicinal Chemistry, 43(2), 254-261. [Link]

  • Bailly, C. (2000). Recent developments of rebeccamycin analogues as topoisomerase I inhibitors and antitumor agents. Current Medicinal Chemistry, 7(12), 1189-1212. [Link]

  • Sánchez, C., Méndez, C., & Salas, J. A. (2006). Indolocarbazole natural products: occurrence, biosynthesis, and biological activity. Natural Product Reports, 23(6), 1007-1045. [Link]

  • Gani, O. A., & Engh, R. A. (2010). Staurosporine, K-252a, and UCN-01: potent but nonspecific inhibitors of protein kinases. Trends in Pharmacological Sciences, 10(6), 218-223. [Link]

  • Fabre, S., Prudhomme, M., & Rapp, M. (1993). Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series. Bioorganic & Medicinal Chemistry, 1(3), 189-192. [Link]

  • Zhu, G., Conner, S. E., Zhou, X., Shih, C., Li, T., Anderson, B. D., ... & Watkins, S. A. (2003). Synthesis, structure-activity relationship, and biological studies of indolocarbazoles as potent cyclin D1-CDK4 inhibitors. Journal of Medicinal Chemistry, 46(11), 2027-2030. [Link]

  • Gribble, G. W. (2010). Indole and Carbazole Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 68, pp. 1-256). Academic Press.
  • Prudhomme, M. (2004). Indolocarbazole derivatives as anticancer agents. Current Medicinal Chemistry-Anti-Cancer Agents, 4(5), 457-471.
  • Sánchez, C., et al. (2009). Generation of potent and selective kinase inhibitors by combinatorial biosynthesis of glycosylated indolocarbazoles. Chemical Communications, (24), 3562-3564. [Link]

  • Chambers, G. E., Sayan, A. E., & Brown, R. C. (2021). The synthesis of biologically active indolocarbazole natural products. Natural Product Reports, 38(10), 1794-1820. [Link]

  • Kolpaksidi, A. P., Kiseleva, M. P., & Ektova, L. V. (2021). Antitumor drugs based on indolocarbazole derivatives. Pharmacy & Pharmacology, 9(3), 184-196.
  • Bailly, C., et al. (1999). Enhanced binding to DNA and topoisomerase I inhibition by an analog of the antitumor antibiotic rebeccamycin containing an amino sugar residue. Molecular Pharmacology, 55(2), 377-385. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper handling and disposal of 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole (CAS RN: 1247053-55-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are synthesized from authoritative safety data sheets and established best practices for hazardous chemical waste management, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Inherent Risks

Understanding the hazard profile of a compound is the foundation of its safe management. While specific toxicological data for 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is limited, its classification and the known risks of its parent structure, carbazole, mandate a cautious and rigorous approach.

The primary documented hazards for this specific compound are skin and eye irritation[1][2]. However, the carbazole moiety is associated with more severe, systemic risks. Safety data for carbazole indicates it is suspected of causing genetic defects and cancer. Furthermore, carbazole and its derivatives may cause long-lasting harmful effects to aquatic life[3][4]. Therefore, the fundamental principle guiding our disposal strategy is to prevent any release into the environment and to minimize personnel exposure.

Table 1: Hazard Classification and Rationale

Hazard Classification Description Authoritative Source Causality and Implication for Disposal
Skin Irritation (Category 2) Causes skin irritation upon contact.[1][2] TCI Chemicals SDS[2] Requires the use of chemical-resistant gloves and a lab coat during handling and disposal to prevent dermal exposure.
Serious Eye Irritation (Category 2A) Causes serious eye irritation upon contact.[1][2] TCI Chemicals SDS[2] Mandates the use of safety goggles or a face shield to prevent accidental splashes into the eyes.
Suspected Mutagenicity (Category 2) Suspected of causing genetic defects. Sigma-Aldrich SDS for Carbazole All waste must be treated as hazardous to prevent release that could lead to long-term health effects.
Suspected Carcinogenicity (Category 2) Suspected of causing cancer. Sigma-Aldrich SDS for Carbazole Justifies the need for handling all contaminated materials within a fume hood and stringent waste segregation.

| Chronic Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[4] | Sigma-Aldrich & Carl ROTH SDS for Carbazole[4] | Strictly prohibits drain disposal. All waste must be collected for incineration at a licensed facility to prevent environmental contamination.[5] |

Core Principles of Disposal

Based on the hazard profile, the following principles must be strictly adhered to:

  • Designate as Hazardous Waste: All materials, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.[6]

  • Prohibition of Sewering: Under no circumstances should this compound or its waste be disposed of down the drain.[7][8] This practice is explicitly banned by the Environmental Protection Agency (EPA) for hazardous pharmaceutical waste and represents the best practice for this class of chemicals to prevent aquatic toxicity.[4][7]

  • Waste Segregation: Do not mix waste containing 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[6]

  • Minimize Dust Formation: As a powder, this compound poses an inhalation risk. All handling of solid material should be performed in a manner that avoids generating dust, such as within a chemical fume hood or by gently handling containers.[3][9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to waste management, from the point of generation to final collection.

Step 1: Waste Containerization

Proper containerization is the first line of defense against accidental exposure and release.

  • Primary Waste Container:

    • Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[6]

    • The container must have a secure, tight-fitting lid and be kept closed at all times except when adding waste.[2][6]

  • Labeling:

    • Clearly label the container with "Hazardous Waste."

    • List all chemical constituents, including "5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole" and any solvents or other chemicals present.

    • Indicate the primary hazards (e.g., "Irritant," "Suspected Carcinogen").

    • Include the accumulation start date.

Step 2: Segregation and Collection of Waste
  • Solid Waste:

    • Carefully transfer any residual solid 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole directly into the designated hazardous waste container.

    • Collect any contaminated weighing paper, spatulas, or other solid materials in the same container.

  • Liquid Waste:

    • Pour solutions containing 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole into a designated hazardous liquid waste container.

    • Rinse any empty glassware that contained the compound with a small amount of an appropriate solvent (e.g., acetone, dichloromethane).

    • Transfer this first rinse (rinsate) into the hazardous liquid waste container. Subsequent rinses can typically be managed as non-hazardous, but consult your institutional EHS policy.

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Dispose of all contaminated disposable items, such as pipette tips, vials, and gloves, directly into the solid hazardous waste container.

    • Non-disposable items like glassware must be decontaminated by rinsing as described above before standard washing.

Step 3: Storage and Final Disposal
  • Interim Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials, particularly oxidizing agents.[2]

  • Final Disposal: Arrange for pickup by your institution's certified hazardous waste management provider. They will transport the waste to a licensed facility for proper disposal, typically via high-temperature incineration.[9]

Emergency Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant nitrile gloves.

  • Prevent Dusting: If the spill involves solid material, gently cover it with a damp paper towel or use a commercial spill kit absorbent to prevent the powder from becoming airborne. Do not sweep dry powder. [9]

  • Contain and Absorb:

    • For solid spills , carefully scoop the material and the absorbent into the designated hazardous waste container.[6]

    • For liquid spills , cover with an inert absorbent material like vermiculite or sand.[9] Allow it to fully absorb, then carefully sweep the mixture into the hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone).

    • Follow with a thorough cleaning using soap and water.

    • Collect all cleaning materials (paper towels, wipes) as hazardous waste.[6]

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling materials potentially contaminated with 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole.

G Disposal Workflow for 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole cluster_0 cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregation & Collection Protocol cluster_3 Step 3: Final Disposal start Waste Generation (Any material potentially contaminated with the compound) solid Solid Waste (e.g., powder, contaminated weigh paper, gloves, tips) start->solid liquid Liquid Waste (e.g., solutions, rinsates) start->liquid glassware Contaminated Glassware (e.g., flasks, beakers) start->glassware collect_solid Place in Solid Hazardous Waste Container solid->collect_solid collect_liquid Pour into Liquid Hazardous Waste Container liquid->collect_liquid decon Decontaminate: 1. Rinse with solvent. 2. Collect first rinse as liquid hazardous waste. 3. Wash normally. glassware->decon solid_container Solid Waste Container collect_solid->solid_container liquid_container Liquid Waste Container collect_liquid->liquid_container decon->liquid_container Rinsate end_point Store in Satellite Accumulation Area for EHS Pickup & Incineration solid_container->end_point liquid_container->end_point

Sources

Personal protective equipment for handling 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole (often abbreviated in OLED/OFET research as an ICz derivative) presents a dual-hazard profile: physical (static-prone fine dust) and biological (potential mutagenicity/irritant).

While specific LD50 data for this exact isomer is often proprietary or limited, structural analogs (carbazoles and fused indole systems) are frequently categorized as suspected carcinogens (H351) and mutagens (H341) . Therefore, in an R&D setting, you must apply the Precautionary Principle : treat this material as a high-potency bioactive compound until definitive toxicology proves otherwise.

Critical Hazard Statement:

  • Primary Route of Entry: Inhalation of dust and dermal absorption (especially when solubilized).

  • GHS Classification (Derived): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319). Treat as Carc. 2 / Muta. 2 due to structural homology.

  • Operational Status: Handle only within a certified Fume Hood or Glovebox.

Risk Assessment & PPE Matrix

The selection of PPE is not static; it changes based on the state of the matter (Solid vs. Solution). Most exposure incidents occur not during weighing, but during the cleanup of solubilized spills where the solvent facilitates skin permeation.

Table 1: PPE Specifications by Operational Phase
Protection ZonePhase A: Solid Handling (Weighing/Transfer)Phase B: Solution Processing (Spin coating/Synthesis)Scientific Rationale
Respiratory N95 or P100 (if outside hood) Primary: Fume Hood Sash at 18"Fume Hood Mandatory No respirator needed if sash is proper.Carbazole dusts are often micron-sized and highly electrostatic; they bypass nasal hairs easily.
Dermal (Hands) Double Nitrile (4 mil min) Outer glove changed every 30 mins.Laminate or Viton (if using Chlorobenzene/Toluene) Standard Nitrile degrades rapidly in aromatic solvents.Nitrile is sufficient for the solid, but OLED solvents (Toluene, THF) permeate nitrile in <2 mins, carrying the toxin into the skin.
Dermal (Body) Lab Coat (Cotton/Poly) + Tyvek Sleeves Lab Coat + Chemical Apron "Wrist Gap" is the most common exposure point during reach-in operations. Sleeves seal this gap.
Ocular Safety Glasses w/ Side ShieldsChemical Splash Goggles Solutions pose a splash risk; solids pose a dusting risk.

Operational Protocol: Step-by-Step

Phase 1: Engineering Controls & Setup
  • Static Neutralization: This material is a high-bandgap organic semiconductor, often highly insulating and prone to static charge.

    • Action: Use an Ionizing Air Blower or Polonium anti-static strip inside the balance enclosure.

    • Why: Static charge causes "powder scattering" where grains repel each other, creating an invisible aerosol cloud during spatula transfer.

  • Surface Prep: Line the work surface with a black chemical absorbent pad.

    • Why: The material is typically white/yellowish. A black background provides high contrast to identify spill grains immediately.

Phase 2: Active Handling (Weighing)
  • Don PPE: Put on inner nitrile gloves (taped to lab coat cuff if possible), then Tyvek sleeves, then outer gloves.

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable anti-static weighing boat. Do not use weighing paper (high risk of slippage/spill).

  • Solubilization: If dissolving in Chlorobenzene or Toluene (common for this material), add solvent immediately after weighing to suppress dust.

    • Critical Note: Once dissolved, the risk of dermal absorption increases by 100x . The solvent acts as a carrier vehicle.

Phase 3: Decontamination & Waste
  • Primary Wipe: Wipe tools (spatulas) with a tissue soaked in a compatible solvent (e.g., Acetone or DCM) inside the hood.

  • Secondary Wash: Wash surfaces with soap and water. Organic solvents remove the chemical but may spread a thin film; surfactants lift the residue.

  • Disposal:

    • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."

    • Liquid Waste: Segregate into "Organic Solvents + High Potency Actives." Do not mix with general oxidizers.

Visualized Workflows

Diagram 1: PPE Decision Logic

This logic gate ensures you adjust protection based on the solvent system, which is the weak link in safety protocols.

PPE_Decision_Logic Start Start: Handling 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solubilized (Liquid) State->Solution Solid_Risk Risk: Inhalation & Static Scattering Solid->Solid_Risk Solvent_Check Check Carrier Solvent Solution->Solvent_Check Solid_PPE PPE: Double Nitrile + N95 + Tyvek Sleeves Solid_Risk->Solid_PPE Benign Alcohols / Water Solvent_Check->Benign Aggressive Toluene / Chlorobenzene / THF Solvent_Check->Aggressive Soln_PPE_Std PPE: Standard Nitrile (Splash) Benign->Soln_PPE_Std Soln_PPE_High PPE: Laminate (Silver Shield) or Viton Aggressive->Soln_PPE_High

Caption: Decision tree for selecting glove material based on carrier solvent permeation risks.

Diagram 2: Spill Response Protocol

Immediate actions to take if containment is breached.

Spill_Response Accident Spill Detected Assess Assess Form Accident->Assess Powder Dry Powder Spill Assess->Powder Liquid Liquid/Solvent Spill Assess->Liquid Action_Powder 1. Cover with wet paper towel (prevent dust) 2. Wipe inward Powder->Action_Powder Action_Liquid 1. Cover with absorbent pads 2. Do NOT wipe (spreads contamination) Liquid->Action_Liquid Disposal Bag as Hazardous Waste (Label: Toxic/Carcinogen) Action_Powder->Disposal Action_Liquid->Disposal

Caption: Differential response strategy for dry vs. wet spills to prevent aerosolization or spreading.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (n.d.). Indolo[3,2-a]carbazole Compound Summary. National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.